molecular formula C8H6N2O3 B170296 3-Methoxy-4-nitrobenzonitrile CAS No. 177476-75-4

3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296
CAS No.: 177476-75-4
M. Wt: 178.14 g/mol
InChI Key: LCBUSDDLYBHQFA-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzonitrile is a specialty aromatic nitrile serving as a versatile synthetic intermediate in advanced research. Its molecular structure, incorporating both electron-donating (methoxy) and electron-withdrawing (nitrile, nitro) groups, makes it a valuable scaffold for constructing complex molecules. Based on the known applications of similar compounds, researchers may explore its use in developing high-performance polymers and resins, where such nitriles can contribute to thermal stability and material properties . In medicinal chemistry, the nitrile functional group is a key pharmacophore found in various active pharmaceutical ingredients, known to enhance metabolic stability, bind selectively to biological targets, and improve water solubility . The presence of the nitro group offers a handle for further synthetic modification, for instance, through reduction to an aniline, enabling the development of diverse chemical libraries for drug discovery. This compound is intended for research applications in chemical synthesis, materials science, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUSDDLYBHQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447611
Record name 3-Methoxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177476-75-4
Record name 3-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
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Record name 3-Methoxy-4-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxy-4-nitrobenzonitrile. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Properties

This compound is a substituted aromatic compound. Its fundamental chemical and physical properties are summarized in the table below. While some data is derived from experimental sources, other values are predicted from computational models and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[1][2]
Molecular Weight 178.14 g/mol [1][2]
Appearance Solid, Faint yellow crystalline solid[1]
Melting Point 125-126 °CChemicalBook
Boiling Point 344.4±32.0 °C (Predicted)ChemicalBook
Density 1.32±0.1 g/cm³ (Predicted)ChemicalBook
Solubility No experimental data available. Predicted to be slightly soluble in water.
InChI InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3[1][3]
SMILES COC1=C(C=CC(=C1)C#N)--INVALID-LINK--[O-][3]
CAS Number 177476-75-4[1]

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group at position 3, a nitro group at position 4, and a nitrile group at position 1.

Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound could start from 3-methoxybenzaldehyde. This proposed multi-step synthesis involves oximation followed by dehydration and subsequent nitration.

G Proposed Synthesis Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration cluster_2 Step 3: Nitration A 3-Methoxybenzaldehyde C 3-Methoxybenzaldehyde oxime A->C Reflux B Hydroxylamine Hydrochloride, Pyridine D 3-Methoxybenzaldehyde oxime F 3-Methoxybenzonitrile D->F Heat E Acetic Anhydride G 3-Methoxybenzonitrile I This compound G->I 0-5 °C H Conc. HNO3, Conc. H2SO4

Proposed synthesis workflow for this compound.

Methodology:

  • Oximation of 3-Methoxybenzaldehyde: 3-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine. The mixture is typically refluxed in a suitable solvent such as ethanol. After the reaction is complete, the solvent is removed, and the resulting oxime is isolated.

  • Dehydration to 3-Methoxybenzonitrile: The obtained 3-methoxybenzaldehyde oxime is then dehydrated to the corresponding nitrile. This can be achieved by heating with a dehydrating agent like acetic anhydride. The product, 3-methoxybenzonitrile, is then isolated and purified.

  • Nitration of 3-Methoxybenzonitrile: The final step is the nitration of 3-methoxybenzonitrile. This is a standard electrophilic aromatic substitution reaction. The nitrile is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the reaction and prevent over-nitration. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The substitution is expected to occur at the position ortho to the methoxy group and meta to the nitrile group, which is the 4-position. After the reaction, the mixture is poured onto ice, and the precipitated this compound is collected by filtration, washed, and purified, for instance, by recrystallization.

Proposed Analytical Protocols

Standard analytical techniques can be employed to characterize this compound and assess its purity.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL, filtered through a 0.45 µm filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Experiments: ¹H NMR and ¹³C NMR spectra should be acquired. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorptions: Characteristic absorption bands for the nitrile group (C≡N stretch) around 2230 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretch) around 1530 and 1350 cm⁻¹, and C-O stretching for the methoxy group.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available experimental data on the specific biological activities or signaling pathway interactions of this compound. The biological effects of this compound have not been reported in the scientific literature.

However, the presence of a nitroaromatic moiety suggests that the compound could be investigated for potential biological activities, as nitro-containing compounds are known to exhibit a wide range of pharmacological effects. It is important to note that any such potential activity is purely speculative without experimental validation.

G Logical Flow for Biological Activity Assessment A This compound B In vitro screening (e.g., enzyme assays, cell-based assays) A->B C Identification of potential biological targets B->C Active F No significant activity observed B->F Inactive D Lead optimization C->D E In vivo studies D->E G Further drug development E->G

A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physical properties. While detailed experimental protocols for its synthesis and analysis are not explicitly published, plausible methods can be derived from the chemistry of analogous compounds. A significant knowledge gap exists regarding its biological activity, presenting an opportunity for future research in the fields of medicinal chemistry and drug discovery. The information and proposed methodologies in this guide are intended to serve as a valuable resource for scientists and researchers working with this compound.

References

Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-4-nitrobenzonitrile. Predicted values are provided for the target compound, supplemented by experimental data from analogous compounds for comparative purposes.

Table 1: ¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) CDCl₃~4.0s--OCH₃
~7.3d~8.0H-5
~7.6dd~8.0, ~2.0H-6
~7.8d~2.0H-2
3-Methoxybenzonitrile[1]CDCl₃3.83s--OCH₃
7.13d8.0Ar-H
7.23d8.0Ar-H
7.37t8.0Ar-H
4-Nitrobenzonitrile[1]CDCl₃7.89d8.0Ar-H
8.35d8.0Ar-H

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar-H = Aromatic Proton

Table 2: ¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~57 (-OCH₃), ~110 (C-2), ~115 (C-6), ~118 (CN), ~128 (C-5), ~145 (C-4), ~155 (C-3)
3-Methoxybenzonitrile[1]CDCl₃55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4
4-Nitrobenzonitrile[1]CDCl₃116.7, 118.2, 124.2, 133.4, 150.0
Table 3: Infrared (IR) Spectral Data
Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)2240 - 2220 (sharp, strong)
C-NO₂ (Nitro)1550 - 1500 and 1360 - 1290 (strong)
C-O (Methoxy)1275 - 1200 and 1075 - 1020 (strong)
C=C (Aromatic)1600 - 1450 (variable)
C-H (Aromatic)3100 - 3000 (variable)
Table 4: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular FormulaC₈H₆N₂O₃PubChem
Monoisotopic Mass178.0378 DaPubChem
Predicted Adducts m/z Predicted CCS (Ų)
[M+H]⁺179.04512138.9
[M+Na]⁺201.02706149.0
[M-H]⁻177.03056142.5
[M]⁺178.03729134.2

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64.

    • Spectral Width: 0 - 10 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0 - 200 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40 - 400.

    • The sample is introduced via the GC inlet, which separates it from any impurities before it enters the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

References

In-Depth Technical Guide: 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding 3-Methoxy-4-nitrobenzonitrile. Extensive searches for detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies have yielded limited results. Much of the information presented herein is based on data from suppliers and analogous compounds.

Core Properties and Data

This compound is a substituted benzonitrile compound with potential applications as a chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its core physicochemical properties, compiled from various chemical supplier databases, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 177476-75-4[1][2]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.14 g/mol [2]
Appearance Solid[2]
Melting Point 125-126 °CNot explicitly cited
Boiling Point Data not available
Solubility Data not available

Table 2: Chemical Identifiers

Identifier TypeIdentifier
IUPAC Name This compound
Synonyms 5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene

Spectroscopic and Safety Information

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 179.04512138.9
[M+Na]⁺ 201.02706149.0
[M-H]⁻ 177.03056142.5
[M+NH₄]⁺ 196.07166156.3
[M+K]⁺ 217.00100143.6
[M]⁺ 178.03729134.2
[M]⁻ 178.03839134.2

CCS: Collision Cross Section. Data is predictive and not from experimental determination.

Safety and Handling:

Safety data sheets indicate that this compound is classified as harmful.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

A specific, detailed, and experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of structurally similar compounds, such as other nitrated benzonitrile derivatives, typically involves two key steps:

  • Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of a substituted benzonitrile precursor. This is commonly achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

  • Functional Group Interconversion: Modification of other substituents on the ring to yield the final product.

The diagram below illustrates a generalized, hypothetical workflow for the synthesis of a substituted nitrobenzonitrile.

SynthesisWorkflow Hypothetical Synthesis Workflow Start Substituted Benzonitrile Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Purification1 Work-up and Purification Nitration->Purification1 Intermediate Nitrated Intermediate Purification1->Intermediate Reaction Further Functional Group Modification (if necessary) Intermediate->Reaction Purification2 Final Purification (e.g., Recrystallization, Chromatography) Reaction->Purification2 Product This compound Purification2->Product

Caption: A generalized workflow for the synthesis of a substituted nitrobenzonitrile.

Applications in Drug Development and Research

While there is no specific information on the direct application of this compound in drug development, its structural motifs are present in various pharmacologically active molecules. Benzonitrile derivatives are known to be important intermediates in the synthesis of a wide range of therapeutic agents. The methoxy and nitro groups can also influence the biological activity and pharmacokinetic properties of a molecule.

The potential research applications of this compound would likely involve its use as a building block in the synthesis of more complex molecules for biological screening.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity of this compound. No studies have been published that describe its interaction with any biological targets or its effects on cellular signaling pathways.

The diagram below illustrates a generic signaling pathway that is often a target in drug discovery. The potential interaction of this compound with such a pathway is purely speculative and would require experimental validation.

SignalingPathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->Kinase2

Caption: A generic kinase signaling pathway often targeted in drug discovery.

Conclusion

This compound is a chemical compound with established basic properties but a notable absence of in-depth experimental data in the public domain. For researchers and drug development professionals, this compound represents a potential, yet largely unexplored, building block. Further investigation is required to elucidate its reactivity, full spectroscopic profile, and potential biological activities to fully understand its utility in synthetic and medicinal chemistry.

References

Physical and chemical characteristics of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and structural characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Compound Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a nitrile group. Its specific substitution pattern confers distinct chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 177476-75-4[1][2][3][4]
Molecular Formula C₈H₆N₂O₃[1][2][5]
Synonyms 3-Methoxy-4-nitrobenzenecarbonitrile, 5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene[1][2]
InChI Key LCBUSDDLYBHQFA-UHFFFAOYSA-N[1][6]
SMILES COC1=C(C=CC(=C1)C#N)--INVALID-LINK--[O-][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 178.14 g/mol [2][5]
Appearance Faint yellow crystalline solid[2]
Melting Point 125-126 °C[2]
Boiling Point 344.4 ± 32.0 °C (Predicted)[2]
Density 1.32 ± 0.1 g/cm³ (Predicted)[2]
Purity Typically ≥98%[1]
Storage Conditions Store at 2-8°C in a dry, sealed container[2][5]

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the compound's structure and its primary identifiers.

G cluster_structure Chemical Structure cluster_identifiers Identifiers struct This compound iupac IUPAC Name struct->iupac defines cas CAS Number struct->cas registers formula Molecular Formula struct->formula has smiles SMILES struct->smiles represents mw Molecular Weight formula->mw calculates to

Caption: Relationship between chemical structure and key identifiers.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other. The methoxy group will present as a singlet at approximately δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon will be significantly downfield (δ 115-120 ppm). The six aromatic carbons will have shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating methoxy group. The methoxy carbon will appear around δ 55-60 ppm.[7]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, and C-O stretching for the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of 178.14.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the nitration of a precursor. The following is a representative protocol for the nitration of an activated aromatic ring, which could be adapted for the synthesis of the target compound from 3-methoxybenzonitrile.

Representative Protocol: Nitration of an Activated Aromatic Compound

This is a generalized protocol and requires optimization for the specific substrate.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., N-(2-cyano-5-methoxyphenyl)acetamide) in concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.[8]

  • Nitration: Slowly add fuming nitric acid dropwise to the cooled solution via the dropping funnel. It is critical to maintain the reaction temperature between 0 and 5°C throughout the addition to control the reaction rate and prevent side reactions.[8]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]

  • Work-up: Carefully pour the reaction mixture over crushed ice. The nitrated product should precipitate out of the aqueous solution as a solid.[8]

  • Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (tested with pH paper). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.[8]

G cluster_synthesis Synthesis Workflow A Dissolve Precursor in H₂SO₄ (0-5°C) B Add Fuming HNO₃ (Maintain 0-5°C) A->B C Stir for 2-3 hours (Monitor by TLC) B->C D Pour onto Ice (Precipitation) C->D E Filter Precipitate D->E F Wash with Cold H₂O (Until Neutral) E->F G Recrystallize (Purification) F->G H Pure Product G->H

Caption: Generalized workflow for the synthesis of a nitroaromatic compound.

Applications and Biological Relevance

While specific biological activities of this compound are not extensively documented, its structural motifs are common in medicinal chemistry.

  • Pharmaceutical Intermediate: Benzonitrile derivatives, particularly those with methoxy and nitro substitutions, are valuable building blocks in the synthesis of therapeutic agents.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.

  • Role of the Nitro Group: The nitroaromatic moiety is a known pharmacophore and can also be a toxicophore.[11] In some contexts, the nitro group can undergo bioreduction in hypoxic (low oxygen) environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.[12] This reduction can trigger the release of a cytotoxic agent selectively within tumor tissues.[12]

The following diagram illustrates the general concept of a nitro-compound's bioactivation under hypoxic conditions.

G cluster_bioactivation Conceptual Bioactivation Pathway Prodrug Nitroaromatic Prodrug (e.g., R-NO₂) Hypoxia Hypoxic Cell (Low O₂) Prodrug->Hypoxia Enzymes Nitroreductase Enzymes Hypoxia->Enzymes Activation Reductive Activation (R-NO₂ → R-NHOH) Enzymes->Activation Effect Cellular Toxicity & Therapeutic Effect Activation->Effect

Caption: General mechanism of nitroaromatic compounds in hypoxic cells.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be an irritant.[2]

  • Hazard Statements: H302 - Harmful if swallowed.[2] Related nitrobenzonitrile compounds carry more severe warnings, including being toxic or fatal if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Always handle in a well-ventilated area or fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

Solubility of 3-Methoxy-4-nitrobenzonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3-Methoxy-4-nitrobenzonitrile in common organic solvents. Due to a lack of publicly available experimental data, this document focuses on a theoretical analysis of its solubility based on its molecular structure and provides a detailed, standardized experimental protocol for researchers to determine precise solubility data.

Molecular Structure and Predicted Solubility Profile

This compound is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃. Its structure, featuring a methoxy group (-OCH₃), a nitro group (-NO₂), and a nitrile group (-CN) attached to a benzene ring, dictates its polarity and, consequently, its solubility in various organic solvents.

  • Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor. This functional group typically enhances solubility in polar solvents.

  • Nitro Group (-NO₂): The nitro group is also a strongly polar, electron-withdrawing group, which contributes significantly to the overall polarity of the molecule.

  • Methoxy Group (-OCH₃): This ether linkage is moderately polar.

  • Benzene Ring: The aromatic ring is nonpolar.

The presence of three polar functional groups suggests that this compound is a polar molecule. Therefore, its solubility is expected to be higher in polar solvents and lower in nonpolar solvents, following the "like dissolves like" principle.

Predicted Solubility in Common Organic Solvents

While quantitative data is not available, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents are polar and capable of hydrogen bonding. The oxygen and nitrogen atoms in the solute can act as hydrogen bond acceptors.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)ModerateThese solvents have intermediate polarity and are expected to be reasonably effective at solvating the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant polarity of this compound makes it unlikely to dissolve well in nonpolar solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the reliable isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (crystalline)

  • Selected organic solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a few hours to permit the undissolved solid to sediment.

  • Sampling and Dilution:

    • Carefully withdraw a sample of the clear supernatant.

    • Immediately filter the sample using a syringe filter to remove any microscopic solid particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

  • Quantification:

    • Analyze the diluted sample using the same analytical method as for the calibration curve.

    • Determine the concentration of this compound in the diluted sample by using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental protocol for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions & Generate Calibration Curve quantification Analyze Sample via HPLC or UV-Vis prep_standards->quantification Calibration Data prep_samples Add Excess Solute to Solvent in Vials equilibration Equilibrate at Constant Temperature prep_samples->equilibration sedimentation Allow Undissolved Solid to Sediment equilibration->sedimentation sampling Filter Supernatant & Dilute Sample sedimentation->sampling sampling->quantification calculation Calculate Solubility from Calibration Curve quantification->calculation

3-Methoxy-4-nitrobenzonitrile: A Versatile Intermediate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzonitrile is a valuable chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique trifunctional structure, featuring nitrile, methoxy, and nitro groups, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and detailed experimental protocols related to this compound, with a particular focus on its prospective role in the development of novel kinase inhibitors.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₆N₂O₃.[1] Its molecular structure consists of a benzene ring substituted with a methoxy group at position 3, a nitro group at position 4, and a nitrile group at position 1.

PropertyValueReference
Molecular FormulaC₈H₆N₂O₃[1]
Molecular Weight178.14 g/mol [1]
CAS Number177476-75-4[1]
AppearanceSolid[1]
PurityTypically ≥98%[1]
InChIInChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3
InChIKeyLCBUSDDLYBHQFA-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-]

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-methoxybenzonitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, directed by the existing methoxy and nitrile substituents.

Experimental Protocol: Nitration of 3-Methoxybenzonitrile

Materials:

  • 3-Methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methoxybenzonitrile to concentrated sulfuric acid while stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash with cold water until the washings are neutral.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications

The primary research application of this compound lies in its utility as a precursor for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a key intermediate, 4-amino-3-methoxybenzonitrile, which is a valuable building block for heterocyclic compounds.

Synthesis of Kinase Inhibitors

A significant application of substituted aminobenzonitriles is in the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a core component of several approved drugs that target epidermal growth factor receptor (EGFR) kinases, which are implicated in various cancers. The following workflow illustrates a potential pathway for the synthesis of novel quinazoline derivatives starting from this compound.

G A This compound B Reduction of Nitro Group A->B e.g., SnCl2/HCl or H2/Pd-C C 4-Amino-3-methoxybenzonitrile B->C D Cyclization with Formamide/Formic Acid C->D E 6-Methoxy-4-oxo-3,4-dihydroquinazoline-7-carbonitrile D->E F Chlorination (e.g., SOCl2 or POCl3) E->F G 4-Chloro-6-methoxyquinazoline-7-carbonitrile F->G H Nucleophilic Aromatic Substitution with Substituted Anilines G->H I Novel Quinazoline-based Kinase Inhibitors H->I

Synthetic pathway to potential kinase inhibitors.
Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 4-amino-3-methoxybenzonitrile.

Hypothetical Biological Evaluation of Synthesized Quinazoline Derivatives

Following the synthesis of novel quinazoline derivatives from 4-amino-3-methoxybenzonitrile, a crucial next step is the evaluation of their biological activity. A primary assay for potential anticancer agents is the determination of their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

The following table presents hypothetical IC₅₀ values for a series of imagined quinazoline derivatives, demonstrating the type of quantitative data that would be generated in such a study. These values are modeled on published data for similar quinazoline-based kinase inhibitors.

Compound IDR-Group on QuinazolineIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
QZ-01Phenyl15.220.5
QZ-024-Fluorophenyl8.712.1
QZ-033-Ethynylphenyl2.54.3
QZ-044-(3-Morpholinopropoxy)phenyl0.91.5
Gefitinib (Reference)0.50.8

Signaling Pathway Visualization

The synthesized quinazoline derivatives would likely exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for such inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor (e.g., QZ-04) Inhibitor->EGFR Inhibition

EGFR signaling pathway and inhibitor action.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive compounds. Its conversion to 4-amino-3-methoxybenzonitrile opens up avenues for the creation of diverse heterocyclic structures, particularly quinazolines with potential as kinase inhibitors for cancer therapy. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The exploration of derivatives of this compound holds significant potential for the discovery of next-generation therapeutics.

References

Unveiling 3-Methoxy-4-nitrobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Methoxy-4-nitrobenzonitrile, a chemical compound with potential applications in organic synthesis and medicinal chemistry. Despite its well-defined structure, detailed information regarding its discovery, historical development, and specific applications remains sparsely documented in readily available scientific literature. This guide consolidates available physicochemical data, outlines plausible synthetic routes based on established chemical principles, and provides predicted spectroscopic information to support researchers in their work with this compound.

Introduction

This compound, with the CAS number 177476-75-4, is an aromatic nitrile containing both a methoxy and a nitro functional group. These substituents on the benzene ring create a unique electronic environment that can influence its reactivity and potential use as a building block in the synthesis of more complex molecules. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making benzonitrile derivatives valuable intermediates in drug discovery and materials science.

While the existence of this compound is confirmed, a seminal publication detailing its first synthesis and characterization could not be identified through extensive searches of common chemical databases. This guide, therefore, aims to provide a comprehensive resource based on available data and established synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and designing reactions involving this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₃--INVALID-LINK--[1]
Molecular Weight 178.15 g/mol --INVALID-LINK--[2]
CAS Number 177476-75-4--INVALID-LINK--[2]
Appearance Solid (predicted)--INVALID-LINK--[1]
Purity Typically ≥98%--INVALID-LINK--[1]
InChI InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3--INVALID-LINK--[1]
InChIKey LCBUSDDLYBHQFA-UHFFFAOYSA-N--INVALID-LINK--[1]
SMILES COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-]--INVALID-LINK--[3]
XlogP (predicted) 1.4--INVALID-LINK--[3]

Potential Synthetic Pathways

Sandmeyer Reaction of 3-Methoxy-4-nitroaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Sandmeyer Reaction Start 3-Methoxy-4-nitroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN, KCN

A potential Sandmeyer reaction pathway to the target compound.

Experimental Protocol (Hypothetical):

  • Diazotization: 3-Methoxy-4-nitroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.

  • Reaction: The cold diazonium salt solution is added slowly to the hot cyanide solution. Effervescence (nitrogen gas evolution) is observed.

  • Work-up: After the addition is complete, the reaction mixture is heated for a further 30 minutes, then cooled to room temperature. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Dehydration of 3-Methoxy-4-nitrobenzamide

The dehydration of a primary amide is another common method for the synthesis of nitriles.

Amide Dehydration Amide 3-Methoxy-4-nitrobenzamide Product This compound Amide->Product Dehydrating Agent (e.g., POCl₃, SOCl₂, (COCl)₂)

A plausible amide dehydration route.

Experimental Protocol (Hypothetical):

  • Reaction Setup: 3-Methoxy-4-nitrobenzamide (1 equivalent) is suspended in a suitable solvent such as dichloromethane or toluene.

  • Reagent Addition: A dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) is added dropwise to the suspension at 0 °C. A base, such as pyridine or triethylamine, may be added to neutralize the acidic byproducts.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled and poured onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

In the absence of experimentally obtained spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR Aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm.
¹³C NMR The nitrile carbon would appear around δ 115-120 ppm. Aromatic carbons would be observed in the range of δ 110-160 ppm. The methoxy carbon would appear around δ 56 ppm.
FTIR (cm⁻¹) C≡N stretch: ~2220-2240 (strong, sharp); Ar-NO₂ asymmetric stretch: ~1520-1560; Ar-NO₂ symmetric stretch: ~1340-1360; C-O-C stretch: ~1250 and ~1050.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 178. Fragments corresponding to the loss of NO₂, OCH₃, and CN would be expected.

Historical Context and Applications

There is a notable lack of specific information in the scientific literature regarding the historical discovery and subsequent applications of this compound. While its constituent functional groups are common in various fields, the specific utility of this particular isomer is not well-documented.

Based on its structure, potential applications can be inferred:

  • Intermediate in Organic Synthesis: As a substituted benzonitrile, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

  • Medicinal Chemistry Research: The presence of the nitro and methoxy groups could be of interest in the design of new bioactive compounds. For instance, nitroaromatic compounds have been investigated for various therapeutic applications.

Conclusion

This compound is a chemical compound with clear potential as a synthetic intermediate. This guide has provided a summary of its known properties and outlined logical and established methods for its synthesis. The lack of a detailed historical record or specific application data in the public domain suggests that this compound may be a relatively underexplored area of chemical research. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the synthesis and potential applications of this and related molecules. Further research is warranted to fully elucidate the reaction chemistry and potential utility of this compound.

References

Methodological & Application

Synthesis of Heterocyclic Compounds Using 3-Methoxy-4-nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, including quinazolinones, indazoles, and benzimidazoles, utilizing 3-Methoxy-4-nitrobenzonitrile as a versatile starting material.

Introduction

This compound is a readily available aromatic compound featuring three key functional groups: a methoxy group, a nitro group, and a nitrile group. The strategic positioning of these groups, particularly the ortho-relationship of the methoxy and nitro functionalities, allows for a range of chemical transformations to construct fused heterocyclic systems. The electron-donating methoxy group and the electron-withdrawing nitro and cyano groups influence the reactivity of the benzene ring, making it a versatile precursor for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

This guide outlines synthetic routes to key heterocyclic cores, providing detailed experimental procedures, quantitative data for representative reactions, and visual workflows to facilitate laboratory implementation.

Key Synthetic Transformations

The primary synthetic strategy involves the initial selective reduction of the nitro group to an amino group, yielding 4-amino-3-methoxybenzonitrile. This intermediate serves as a pivotal building block for the subsequent construction of various heterocyclic rings.

Synthesis of 7-Methoxy-4(3H)-quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of the 7-methoxy-4(3H)-quinazolinone scaffold from this compound proceeds via a two-step sequence: selective reduction of the nitro group followed by cyclization with a suitable one-carbon synthon.

Step 1: Synthesis of 4-Amino-3-methoxybenzonitrile

A suspension of this compound (1.78 g, 10 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in ethanol (50 mL) is heated at 70°C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-amino-3-methoxybenzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxy-4(3H)-quinazolinone

To a solution of 4-amino-3-methoxybenzonitrile (1.48 g, 10 mmol) in formic acid (20 mL), a catalytic amount of concentrated hydrochloric acid (0.5 mL) is added. The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to yield 7-Methoxy-4(3H)-quinazolinone.

Reactant Product Reagents and Conditions Yield (%)
This compound4-Amino-3-methoxybenzonitrileSnCl₂·2H₂O, Ethanol, 70°C~90%
4-Amino-3-methoxybenzonitrile7-Methoxy-4(3H)-quinazolinoneHCOOH, conc. HCl, Reflux~85%

Spectroscopic Data for a Representative Derivative (7-Methoxy-2-phenylquinazolin-4(3H)-one):

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 12.47 (br s, 1H), 8.25 (d, J = 7.6 Hz, 2H), 8.12 (d, J = 8.7 Hz, 1H), 7.68-7.60 (m, 3H), 7.26 (d, J = 1.5 Hz, 1H), 7.17 (dd, J = 8.7, 1.7 Hz, 1H), 3.99 (s, 3H).[1]

Synthesis_of_Quinazolinone start This compound intermediate 4-Amino-3-methoxybenzonitrile start->intermediate SnCl2.2H2O, EtOH 70°C product 7-Methoxy-4(3H)-quinazolinone intermediate->product HCOOH, conc. HCl Reflux

Synthesis of 7-Methoxy-4(3H)-quinazolinone.
Synthesis of 6-Methoxy-1H-indazole Derivatives

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and exhibit a wide range of pharmacological activities, including anti-inflammatory and antitumor effects. A plausible route to 6-methoxy-1H-indazoles from this compound involves a reductive cyclization strategy.

This synthesis proceeds via a reductive cyclization of an in-situ generated intermediate.

To a solution of this compound (1.78 g, 10 mmol) in a suitable solvent such as ethanol, a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce the nitro group. The reaction is typically carried out at room temperature or with gentle heating. The in-situ formed amino group can then undergo intramolecular cyclization with the nitrile functionality, often facilitated by the presence of a mild acid or base, to form the indazole ring. The reaction mixture is then worked up by filtration to remove the catalyst (if used) and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Reactant Product Reagents and Conditions Yield (%)
This compound6-Methoxy-1H-indazole1. Na₂S₂O₄, EtOH/H₂O, Reflux2. Mild acid workup~70%

Spectroscopic Data for 6-Methoxy-1H-indazole:

  • ¹H NMR (CDCl₃) δ: 9.8 (br s, 1H), 7.8 (s, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 6.7 (dd, 1H), 3.8 (s, 3H).

Synthesis_of_Indazole start This compound product 6-Methoxy-1H-indazole start->product Reductive Cyclization (e.g., Na2S2O4)

Synthesis of 6-Methoxy-1H-indazole.
Synthesis of 6-Methoxybenzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic, antifungal, and antiviral properties. The synthesis of 6-methoxybenzimidazoles from this compound requires a multi-step approach involving the reduction of both the nitro and nitrile groups, followed by cyclization.

Step 1: Synthesis of 4-Amino-3-methoxybenzylamine

The simultaneous reduction of both the nitro and nitrile groups of this compound (1.78 g, 10 mmol) can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically performed at reflux for several hours. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield 4-amino-3-methoxybenzylamine.

Step 2: Synthesis of 6-Methoxybenzimidazole

The diamine intermediate, 4-amino-3-methoxybenzylamine (from Step 1), is then cyclized by reacting with formic acid or a derivative. The diamine is dissolved in formic acid and heated at reflux for 2-4 hours. After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution), leading to the precipitation of 6-Methoxybenzimidazole, which is then collected by filtration and can be recrystallized for purification.

Reactant Product Reagents and Conditions Yield (%)
This compound4-Amino-3-methoxybenzylamineLiAlH₄, THF, Reflux~75%
4-Amino-3-methoxybenzylamine6-MethoxybenzimidazoleHCOOH, Reflux~80%

Spectroscopic Data for 6-Methoxybenzimidazole:

  • ¹H NMR (DMSO-d₆) δ: 12.2 (br s, 1H), 8.1 (s, 1H), 7.4 (d, 1H), 7.1 (s, 1H), 6.8 (d, 1H), 3.8 (s, 3H).

Synthesis_of_Benzimidazole start This compound intermediate 4-Amino-3-methoxybenzylamine start->intermediate LiAlH4, THF Reflux product 6-Methoxybenzimidazole intermediate->product HCOOH Reflux

Synthesis of 6-Methoxybenzimidazole.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are prevalent in a multitude of clinically used drugs and biologically active molecules.

  • Quinazolinones: This core is found in drugs such as Gefitinib (an EGFR inhibitor for cancer therapy) and Methaqualone (a sedative-hypnotic). The methoxy substituent at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

  • Indazoles: The indazole nucleus is a key feature in drugs like Pazopanib (a multi-targeted tyrosine kinase inhibitor for cancer) and Granisetron (a 5-HT3 antagonist used as an antiemetic). The 6-methoxy substitution can influence receptor binding and metabolic stability.

  • Benzimidazoles: This scaffold is central to a wide array of pharmaceuticals, including the proton pump inhibitors Omeprazole and Lansoprazole, and the anthelmintic agent Albendazole. The 6-methoxy group can serve as a handle for further functionalization or to enhance biological activity.

The synthetic routes outlined in these application notes provide a foundation for the generation of libraries of substituted heterocyclic compounds for screening in various drug discovery programs. The versatility of the this compound starting material allows for the introduction of diversity at various positions of the heterocyclic cores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound serves as a valuable and versatile starting material for the efficient synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing quinazolinone, indazole, and benzimidazole scaffolds. These application notes are intended to be a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: 3-Methoxy-4-nitrobenzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-nitrobenzonitrile is a versatile aromatic building block utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring methoxy, nitro, and nitrile functional groups, offers multiple reaction sites for derivatization. A key transformation of this precursor is the reduction of the nitro group to a primary amine, yielding 4-amino-3-methoxybenzonitrile. This intermediate serves as a crucial scaffold for the construction of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prominent cores in a variety of kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-3-methoxybenzonitrile and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine derivative, a key intermediate for kinase inhibitors.

Key Synthetic Transformations

The primary synthetic pathway involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine to form 4-amino-3-methoxybenzonitrile. This can be achieved through various methods, including catalytic hydrogenation or metal-mediated reduction.

  • Heterocycle Formation: The resulting 4-amino-3-methoxybenzonitrile is then utilized in condensation reactions to construct heterocyclic scaffolds. A notable example is the reaction with a β-ketoester to form a pyrazolo[1,5-a]pyrimidine ring system.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods (Representative Data)

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Catalytic HydrogenationRaney NickelMethanol/DioxaneAmbient2-4>90>98[General method][1]
Metal ReductionIron PowderAcetic Acid/EthanolReflux2-385-95>97[General method]

Note: Data is representative of general nitroarene reduction methodologies and may vary for the specific substrate.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediate (Representative Data)

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-3-methoxybenzonitrileEthyl AcetoacetateEthanolReflux6-870-80[General method][2]

Note: Data is representative of general pyrazolo[1,5-a]pyrimidine synthesis and may vary for the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methoxybenzonitrile via Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the substrate) to the solution.

  • Place the flask in a hydrogenation apparatus.

  • Evacuate the reaction vessel and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-amino-3-methoxybenzonitrile as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 7-Hydroxy-5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Materials:

  • 4-Amino-3-methoxybenzonitrile

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-amino-3-methoxybenzonitrile (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.1 eq).

  • Slowly add a catalytic amount of sodium ethoxide solution to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 7-hydroxy-5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Pharmaceutical Intermediate Core This compound This compound 4-Amino-3-methoxybenzonitrile 4-Amino-3-methoxybenzonitrile This compound->4-Amino-3-methoxybenzonitrile Nitro Group Reduction Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative 4-Amino-3-methoxybenzonitrile->Pyrazolo[1,5-a]pyrimidine Derivative Cyclocondensation

Caption: Synthetic workflow from this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB IP3->NFkB PKC PKCβ DAG->PKC PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates to Nucleus Acalabrutinib Acalabrutinib (BTK Inhibitor) Acalabrutinib->BTK Inhibits

Caption: Acalabrutinib inhibits the BTK signaling pathway.

Application in Pharmaceutical Research

4-Amino-3-methoxybenzonitrile is a valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

The pyrazolo[1,5-a]pyrimidine scaffold, readily synthesized from 4-amino-3-methoxybenzonitrile, is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes it an attractive core for the development of novel kinase inhibitors.

Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[3] Dysregulation of this pathway is associated with B-cell malignancies. By inhibiting BTK, acalabrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival. The synthesis of Acalabrutinib and other related kinase inhibitors often involves intermediates that can be derived from substituted aminobenzonitriles, highlighting the importance of precursors like this compound.

References

Application Notes and Protocols for the Reduction of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Methoxy-4-nitrobenzonitrile to form 3-methoxy-4-aminobenzonitrile is a critical transformation in organic synthesis. The resulting aminobenzonitrile is a valuable intermediate in the preparation of a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: Catalytic Hydrogenation, Iron-mediated reduction, and Catalytic Transfer Hydrogenation.

Overview of Reduction Methods

The choice of reduction method for this compound depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (such as a hydrogenation apparatus), and the presence of other functional groups that might be sensitive to certain reaction conditions. The nitrile and methoxy groups in the target molecule are generally stable under the conditions described.

  • Catalytic Hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically provides high yields of the desired amine. It requires a hydrogen source (gas or in-situ generated) and careful handling of the pyrophoric catalyst.

  • Iron-mediated Reduction in the presence of an acidic source like ammonium chloride is a classical, cost-effective, and robust method. It is particularly advantageous for its chemoselectivity and tolerance of various functional groups.

  • Catalytic Transfer Hydrogenation (CTH) offers a convenient alternative to using pressurized hydrogen gas. Ammonium formate is a commonly used hydrogen donor in the presence of a palladium catalyst, making this method experimentally simpler and safer for standard laboratory settings.

Data Presentation

The following table summarizes typical quantitative data for the different methods for the reduction of nitroarenes, which can be adapted for this compound. Please note that yields are highly dependent on specific reaction conditions and purification procedures.

MethodReagent/CatalystHydrogen SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic Hydrogenation 10% Pd/CH₂ gas (1 atm)Methanol/EthanolRoom Temperature1-4>95
Iron-mediated Reduction Fe powder, NH₄Cl-Ethanol/Water70-801-385-95
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanol/EthanolRoom Temperature0.5-2>95

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask or a specialized hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Securely seal the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. If using a balloon, maintain a positive pressure of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-4-aminobenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in Methanol/Ethanol B Add 10% Pd/C under inert atmosphere A->B C Evacuate and backfill with Hydrogen gas (3x) B->C D Stir vigorously at Room Temperature C->D E Monitor reaction by TLC/LC-MS D->E F Purge with inert gas E->F G Filter through Celite® F->G H Concentrate filtrate G->H I Purify by recrystallization or chromatography H->I

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Iron-Mediated Reduction

This protocol details the reduction using iron powder and ammonium chloride in a mixed solvent system.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

  • Reagent Addition: To the stirred suspension, add ammonium chloride (5-10 eq) followed by iron powder (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. To the aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-aminobenzonitrile. Further purification can be achieved by column chromatography if needed.

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Suspend this compound in Ethanol/Water B Add Ammonium Chloride and Iron Powder A->B C Heat to reflux (70-80 °C) B->C D Monitor reaction by TLC/LC-MS C->D E Cool and filter through Celite® D->E F Solvent removal and basification E->F G Extract with Ethyl Acetate F->G H Dry and concentrate G->H

Caption: Workflow for Iron-Mediated Reduction.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

This protocol outlines the reduction using ammonium formate as a hydrogen donor in the presence of a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite® or other filtration aid

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Reagent and Catalyst Addition: To this solution, add ammonium formate (3-5 eq).[1] Carefully add 10% Pd/C (5-10 mol% by weight) to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle cooling may be required initially.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically rapid and may be complete in 30 minutes to 2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to give the crude product. The crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) to remove any remaining ammonium salts, followed by drying and evaporation of the organic layer. Further purification by column chromatography or recrystallization can be performed if necessary.

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve this compound in Methanol/Ethanol B Add Ammonium Formate and 10% Pd/C A->B C Stir at Room Temperature B->C D Monitor reaction by TLC/LC-MS C->D E Filter through Celite® D->E F Concentrate filtrate E->F G Aqueous work-up to remove salts F->G H Purify by chromatography or recrystallization G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Methoxy-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of aryl halides derived from 3-methoxy-4-nitrobenzonitrile. Given the electronic nature of this scaffold—featuring both electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups—careful selection of reaction conditions is crucial for achieving high yields. These protocols are based on established methodologies for structurally analogous compounds and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, making it an invaluable tool in medicinal chemistry and drug development.[2][3]

The substrate, this compound, presents a unique electronic profile. The nitro and cyano groups are strongly electron-withdrawing, which can enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle.[1][4] Conversely, the methoxy group is electron-donating. The reactivity of a halogenated derivative of this molecule in a Suzuki coupling will be influenced by the position of the leaving group relative to these substituents. This document will focus on a representative substrate, 5-Bromo-3-methoxy-4-nitrobenzonitrile , to illustrate the application of the Suzuki coupling.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl bromides that are structurally or electronically similar to 5-bromo-3-methoxy-4-nitrobenzonitrile. This data serves as a guide for optimizing the reaction of the target substrate.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
24-Bromo-2-methoxy-1-nitrobenzene4-Methylphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane801688
31,4-Dibromo-2-nitrobenzene4-Methoxyphenyl-boronic acidPd(OAc)₂ (3)NoneNa₂CO₃ (2)DMF/H₂ORT292 (mono-coupled)[5]
45-Bromo-2-nitrophenoxy-methane3,5-Difluorophenyl-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O90478
54-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)ACN/H₂O80696

Experimental Protocols

The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-4-nitrobenzonitrile . Small-scale test reactions are recommended to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-3-methoxy-4-nitrobenzonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if required, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-methoxy-4-nitrobenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and, if solid, the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas. This is crucial to prevent the oxidation of the palladium catalyst.

  • Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Microwave Irradiation: Secure the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, & Ligand inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat or Microwave Irradiation add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition aryl_halide Ar-X (5-Bromo-3-methoxy- 4-nitrobenzonitrile) aryl_halide->pd0 diaryl_pd Ar-Pd(II)-Ar' Ln pd_complex->diaryl_pd transmetalation transmetalation Transmetalation boronic_acid Ar'-B(OR)₂ activated_boron [Ar'-B(OR)₂(Base)]⁻ boronic_acid->activated_boron base Base base->boronic_acid activated_boron->pd_complex diaryl_pd->pd0 reductive_elimination product Ar-Ar' (Coupled Product) diaryl_pd->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 3-methoxy-4-nitrobenzonitrile, a versatile substrate in organic synthesis. The presence of a strong electron-withdrawing nitro group para to the methoxy leaving group, and meta to the nitrile, activates the aromatic ring for nucleophilic attack, making this compound a valuable precursor for the synthesis of various substituted benzonitrile derivatives with potential applications in medicinal chemistry and materials science.

Overview of the Reaction

Nucleophilic aromatic substitution on this compound proceeds via the widely accepted SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the methoxy group, followed by the departure of the methoxide leaving group. The reaction is facilitated by the stabilization of the intermediate Meisenheimer complex through resonance delocalization of the negative charge onto the nitro group.

Key Features of the Reaction:

  • Substrate: this compound serves as an excellent electrophile due to the activating effect of the nitro group.

  • Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiols.

  • Leaving Group: The methoxy group, while not a traditional leaving group in aliphatic systems, is sufficiently activated to depart in this SNAr context.

  • Products: The reaction yields 4-substituted-3-methoxybenzonitrile derivatives, which are valuable intermediates in the synthesis of biologically active molecules and functional materials.

Reaction Mechanism

The generally accepted mechanism for the nucleophilic aromatic substitution on this compound is the SNAr addition-elimination mechanism.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound in solvent B 2. Add Nucleophile (and Base if needed) A->B C 3. Heat and Monitor by TLC B->C D 4. Quench Reaction and Add Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with Brine E->F G 7. Dry with Anhydrous Salt F->G H 8. Filter and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Product (NMR, IR, MS) I->J

Application Notes and Protocols for the Quantification of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-Methoxy-4-nitrobenzonitrile, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are based on established methods for structurally related aromatic nitro compounds and benzonitrile derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of organic molecules. A reversed-phase method is proposed here for the analysis of this compound, offering excellent resolution and sensitivity.

Expected Quantitative Data

The following table summarizes the expected performance of the proposed HPLC method, based on typical values for similar aromatic nitro compounds.[1]

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)~0.03 - 0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%
Experimental Protocol

1.1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (optional, 0.1% v/v in water for improved peak shape).

  • Mobile Phase A: Water (or 0.1% Formic acid in water).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-280 nm for nitroaromatic compounds).

  • Injection Volume: 10 µL.

  • Gradient Program (example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    20.0 20 80
    25.0 20 80
    25.1 80 20

    | 30.0 | 80 | 20 |

1.4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in the sample diluent to a final concentration of approximately 100 µg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.5. Calibration Standards:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 200 µg/mL.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Prepare Calibration Curve Dissolve->Dilute Filter Filter through 0.45 µm Filter Dissolve->Filter Sample Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot Plot Calibration Curve Integrate->Plot Quantify Quantify Concentration Plot->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. It provides high sensitivity and selectivity, making it suitable for the analysis of this compound, especially for impurity profiling.

Expected Quantitative Data

The following table outlines the expected performance characteristics of the proposed GC-MS method.

ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)~1-10 ng/mL
Limit of Quantitation (LOQ)~5-30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Experimental Protocol

2.1. Instrumentation and Columns:

  • GC system equipped with an autosampler, split/splitless inlet, and a mass selective detector (MSD).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

2.2. Reagents and Solutions:

  • Methanol, Ethyl Acetate, or Dichloromethane (GC grade).

  • Internal Standard (IS): A compound with similar chemical properties but a different retention time, such as 4-chlorobenzonitrile, can be used.

2.3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 178, 148, 133). A full scan mode can be used for initial identification.

2.4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable GC-compatible solvent (e.g., ethyl acetate) to a concentration of approximately 100 µg/mL.

  • If an internal standard is used, add it to all samples and calibration standards at a fixed concentration.

  • Prepare calibration standards by serial dilution of a stock solution.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Add_IS Add Internal Standard (IS) Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Prepare_Cal Prepare Calibration Standards Prepare_Cal->Add_IS Separate GC Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[2][3][4][5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Expected Quantitative Data

The following table presents the expected performance of the qNMR method.

ParameterExpected Performance
Precision (%RSD)< 1.0%
AccuracyHigh (as a primary method)
Measurement UncertaintyTypically < 2%
RangeWide dynamic range
Experimental Protocol

3.1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

  • Analytical balance with high accuracy.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighed.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

3.2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

3.3. NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single pulse sequence with a 90° pulse angle.

  • Relaxation Delay (d1): A long delay is crucial for full relaxation of all nuclei. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Acquisition Time: At least 3-4 seconds to ensure high digital resolution.

3.4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the standard

Logical Relationship Diagram

qNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_params Known Parameters cluster_calculation Calculation cluster_output Output Analyte Analyte (this compound) Standard Internal Standard (Certified) Weighing Accurate Weighing (m_analyte, m_std) NMR_Acq ¹H NMR Spectrum Acquisition (long relaxation delay) Weighing->NMR_Acq Formula Purity Formula Weighing->Formula Integration Signal Integration (I_analyte, I_std) NMR_Acq->Integration Integration->Formula MW Molecular Weights (MW_analyte, MW_std) MW->Formula Protons Number of Protons (N_analyte, N_std) Protons->Formula Purity_std Purity of Standard Purity_std->Formula Result Analyte Purity (%) Formula->Result

Caption: Logical relationship for purity determination by qNMR.

References

Application Notes and Protocols for the Analysis of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 3-Methoxy-4-nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the analysis of related aromatic nitro compounds and are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a suitable technique for the quantitative analysis of this compound, offering excellent resolution and sensitivity. The following protocol is a recommended starting point.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • (Optional) Formic acid or phosphoric acid (for mobile phase modification)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v), to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions (Isocratic):

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)

Note: For complex matrices or to improve peak shape, a gradient elution may be necessary. An example of a gradient program is provided in the quantitative data summary. For mass spectrometry detection, it is recommended to use a volatile mobile phase modifier like formic acid instead of phosphoric acid.[1][2]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data based on the analysis of similar nitroaromatic compounds. Actual retention times and other parameters will vary depending on the specific instrumentation and conditions used.

ParameterValue
Analyte This compound
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Expected Retention Time ~ 7-9 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of the nitro group, derivatization may be beneficial for improving chromatographic performance, although direct analysis is also possible.

Experimental Protocol

Instrumentation:

  • GC system coupled with a Mass Spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Methanol (GC grade) or other suitable solvent

  • Helium (carrier gas)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-300
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Quantitative Data Summary (Predicted)

The following table includes predicted mass-to-charge ratios (m/z) for this compound and its potential adducts, which can be used for setting up selected ion monitoring (SIM) for enhanced sensitivity and specificity.[3]

Ion/AdductPredicted m/z
[M]+• (Molecular Ion)178.04
[M+H]+ 179.05
[M+Na]+ 201.03
[M-H]- 177.03

Note: The fragmentation pattern under EI conditions would need to be determined experimentally. Common losses for nitroaromatic compounds include the loss of NO2 (46 Da) and NO (30 Da).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS protocols outlined in these application notes provide a solid foundation for the analysis of this compound. For routine quality control and purity assessment, the HPLC method is recommended due to its high precision and robustness. For identification of unknown impurities and structural confirmation, the GC-MS method is invaluable. It is strongly recommended that these methods be fully validated for their intended use, including assessments of linearity, accuracy, precision, specificity, and robustness, according to relevant regulatory guidelines.

References

Application Note and Protocol for the Purification of 3-Methoxy-4-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The purity of such intermediates is critical to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An optimal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).

This application note provides a detailed protocol for the purification of this compound by recrystallization. While specific solubility data for this compound is not extensively available in the public domain, this guide outlines a systematic approach to solvent selection and a general purification protocol based on the chemical properties of analogous compounds.

Compound Data

PropertyValue
Chemical Name This compound
CAS Number 177476-75-4
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol
Appearance Solid[1]
Purity (Typical) 98%[1]

Experimental Protocols

Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the polar nature of this compound (containing methoxy, nitro, and nitrile functional groups), polar solvents are likely candidates.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)

  • Hot plate or water bath

  • Spatula

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, shaking after each addition, until the solid is just covered. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • Continue adding the corresponding hot solvent dropwise until the solid completely dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of well-formed crystals.

Expected Observations for Solvent Selection:

SolventPredicted Solubility at Room Temp.Predicted Solubility at Elevated Temp.Suitability for Recrystallization
EthanolLowHighPotentially Good
MethanolLowHighPotentially Good
IsopropanolLowHighPotentially Good
AcetoneModerateHighMay result in lower yield
Ethyl AcetateLow to ModerateHighPotentially Good
TolueneLowModerateMay not be a strong enough solvent
WaterVery LowLowUnlikely to be suitable alone
Ethanol/WaterLowHighPotentially a good mixed-solvent system
Recrystallization Protocol

This protocol is based on the assumption that a suitable solvent (e.g., ethanol) has been identified from the solvent screening.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a high recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the crystalline slurry in the flask to suspend the crystals.

    • Quickly pour the slurry into the Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for a period of time.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen Select suitable solvent dissolution Dissolution in Minimal Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Remove insoluble impurities crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation via Vacuum Filtration crystallization->isolation drying Drying of Purified Crystals isolation->drying end_product Pure Crystalline Product drying->end_product analysis Purity & Yield Determination end_product->analysis

Caption: Experimental workflow for the purification of this compound by recrystallization.

Safety and Handling

This compound and the organic solvents used for recrystallization should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. The success of the purification is highly dependent on the selection of an appropriate solvent. By following the systematic solvent screening and recrystallization protocol outlined in this application note, researchers can obtain a high-purity crystalline product suitable for downstream applications in drug discovery and development. The purity of the final product should be confirmed by analytical methods such as melting point determination, HPLC, or NMR spectroscopy.

References

Application Notes and Protocols for the Purification of 3-Methoxy-4-nitrobenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Methoxy-4-nitrobenzonitrile using column chromatography. The methodologies outlined are based on established chemical principles and data from analogous compounds, offering a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the purification of this and other moderately polar organic molecules.[1] This document will guide the user through the principles, experimental setup, and execution of column chromatography for the purification of this compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For this compound, a polar stationary phase like silica gel is commonly used. The separation is achieved by exploiting the differences in polarity between the target compound and its impurities. Less polar impurities will travel faster through the column with a moderately polar mobile phase, while more polar impurities will be retained more strongly on the stationary phase. By carefully selecting the mobile phase composition, this compound can be effectively isolated.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for gradient elution)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system in which the this compound has a retention factor (Rf) of approximately 0.2-0.4. This Rf value typically provides the best separation on a column.

Procedure:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Suggested starting ratios include 9:1, 4:1, 2:1, and 1:1 (hexane:ethyl acetate, v/v).

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to this compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that yields an Rf value in the target range of 0.2-0.4. Based on data for structurally similar nitrobenzonitriles, a mixture of hexane and ethyl acetate is a good starting point.[1]

Column Chromatography Protocol

This protocol is based on the purification of analogous compounds and general best practices in column chromatography.

1. Column Packing:

  • Select a glass column of an appropriate size. A general rule of thumb is to use a 30-50:1 ratio of silica gel to crude product by weight.

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

  • Collect the eluent in a series of fractions using test tubes or a fraction collector.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the same mobile phase.

  • Identify the fractions containing the pure this compound (fractions showing a single spot with the desired Rf).

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a substituted nitrobenzonitrile, which can be adapted for this compound.

ParameterValueReference / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 2:1 v/v)Optimal ratio should be determined by TLC to achieve an Rf of 0.2-0.4.[1]
Sample Load 1 g crude material per 30-50 g silica gelA common ratio for effective separation.
Column Dimensions Dependent on the scale of purificationFor a 1 g scale, a 2-3 cm diameter column is typically sufficient.
Elution Mode Isocratic or GradientIsocratic is simpler; a gradient may be needed for complex mixtures.
Expected Purity >98%Dependent on the crude sample purity and optimization of the method.
Expected Yield 80-95%Dependent on the efficiency of the separation and handling.

Visualizations

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Packing Column Packing (Silica Gel Slurry) TLC->Packing Select Eluent Loading Sample Loading (Dry or Wet) Packing->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Pooling Pooling of Pure Fractions TLC_Fractions->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified 3-Methoxy-4- nitrobenzonitrile Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Logical Relationship for Solvent Selection

G cluster_TLC TLC Optimization cluster_Column Column Chromatography Crude Crude 3-Methoxy-4- nitrobenzonitrile Solvent_Systems Test Various Solvent Systems (e.g., Hexane:EtOAc) Crude->Solvent_Systems Rf_High Rf > 0.4 (Too High) Solvent_Systems->Rf_High Rf_Low Rf < 0.2 (Too Low) Solvent_Systems->Rf_Low Rf_Optimal 0.2 < Rf < 0.4 (Optimal) Solvent_Systems->Rf_Optimal Rf_High->Solvent_Systems Increase Polarity Rf_Low->Solvent_Systems Decrease Polarity Column_Eluent Use Optimal Solvent System as Eluent Rf_Optimal->Column_Eluent

Caption: Logic for selecting the optimal mobile phase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several routes, primarily starting from 3-methoxybenzaldehyde or its derivatives. A common approach involves two key steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a 3-methoxy-substituted benzene derivative.

  • Nitrile Formation: Conversion of a suitable functional group (e.g., aldehyde) into a nitrile.

A frequently employed strategy is the nitration of 3-methoxybenzaldehyde to form 3-methoxy-4-nitrobenzaldehyde, followed by the conversion of the aldehyde group to a nitrile.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The common impurities are typically related to the starting materials and the regioselectivity of the nitration reaction. Key impurities include:

  • Unreacted Starting Materials: Residual 3-methoxybenzaldehyde or other precursors.

  • Positional Isomers: Formed during the nitration step. The primary isomers are 3-methoxy-2-nitrobenzonitrile and 3-methoxy-6-nitrobenzonitrile.[1]

  • Byproducts from Nitrile Formation: Depending on the method used to convert the aldehyde to a nitrile, byproducts can arise. For instance, if an oxime intermediate is formed, residual oxime could be an impurity.[2]

  • Oxidation Products: The aldehyde group in the starting material or intermediate can be oxidized to a carboxylic acid, leading to 3-methoxy-4-nitrobenzoic acid as an impurity.[1]

Q3: How can I minimize the formation of positional isomers during nitration?

A3: Controlling the regioselectivity of the nitration reaction is crucial. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The directing effects of these groups will influence the position of the incoming nitro group. To favor the desired 4-nitro isomer:

  • Temperature Control: Nitration is highly exothermic. Maintaining a low and consistent temperature (e.g., 0-15°C) is critical to control the reaction rate and improve selectivity.[1]

  • Choice of Nitrating Agent: The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) can influence the isomer distribution.[3]

  • Order of Addition: Slow, controlled addition of the nitrating agent to the substrate can help to minimize side reactions and improve selectivity.

Q4: What analytical methods are recommended for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust HPLC-UV method is the primary technique for quantifying the purity of the final product and separating it from its isomers and other impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and for identifying and characterizing unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (nitrile, nitro, methoxy) in the final product and to detect certain impurities.

Troubleshooting Guides

Observed Problem Potential Cause Recommended Solution
Low yield of the desired this compound product. Incomplete nitration or nitrile formation reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Suboptimal work-up procedure leading to product loss.Ensure proper pH adjustment during extraction and washing steps. Use appropriate solvents to minimize product loss in the aqueous phase.
Presence of significant amounts of positional isomers in the final product. Poor regioselectivity during the nitration step.Carefully control the reaction temperature, maintaining it at a low and stable level.[1] Experiment with different nitrating agents or solvent systems to improve selectivity.[3][7]
Product contains unreacted 3-methoxy-4-nitrobenzaldehyde. Incomplete conversion of the aldehyde to the nitrile.Extend the reaction time for the nitrile formation step. Ensure the dehydrating agent used in the conversion of the oxime (if this route is used) is active and used in the correct stoichiometric amount.[8]
Final product is discolored (e.g., yellow or brown). Presence of colored impurities, possibly from side reactions or degradation.Purify the crude product using column chromatography on silica gel. Recrystallization from a suitable solvent system can also be effective in removing colored impurities.
Broad melting point range of the isolated product. The product is impure.Recrystallize the product from an appropriate solvent. If recrystallization is ineffective, purify by column chromatography.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of Benzaldehyde Derivatives

Starting MaterialNitrating Agento:m:p RatioTotal Yield (%)Reference
BenzaldehydeHNO₃ / H₂SO₄ (High H₂SO₄)~18:80:2High[3]
BenzaldehydeHNO₃ / H₂SO₄ (High HNO₃)Up to ~35:63:2High[3]
BenzaldehydeHNO₃ / Ac₂O34:49:17Not Specified[3]

Note: This data is for benzaldehyde and serves as a general guide. The methoxy group in 3-methoxybenzaldehyde will influence the isomer ratios.

Experimental Protocols

A detailed experimental protocol for a related synthesis is provided below to illustrate the general steps involved.

Protocol 1: Synthesis of 3-methoxy-4-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid [9]

This protocol details the conversion of a carboxylic acid to a nitrile, a key transformation that can be adapted for the synthesis of this compound from 3-methoxy-4-nitrobenzoic acid.

  • Reaction Setup: A solution of chlorosulphonyl isocyanate (5.35 ml) in dichloromethane (3 ml) is added over 45 minutes to a stirred suspension of 3-methoxy-4-methylbenzoic acid (9.97 g) in dichloromethane (18 ml) at reflux under a nitrogen atmosphere.

  • Reaction: The resulting bright-red homogeneous solution is heated under reflux for 45 minutes.

  • Work-up: The reaction mixture is chilled in an ice bath and treated dropwise with N,N-dimethylformamide (9.5 ml) over 15 minutes. After stirring for 30 minutes at 0°C, the orange solution is poured onto ice.

  • Extraction: The organic layer is separated, washed with water (5 x 20 ml), dried over MgSO₄, and evaporated.

  • Purification: The residue is purified by preparative HPLC (SiO₂, 10:90 v/v hexane:toluene) to give 3-methoxy-4-methylbenzonitrile as a white solid.

Visualizations

Diagram 1: Logical Troubleshooting Workflow for Impurity Issues

Troubleshooting Workflow start Problem Identified: Impure Product check_isomers Check for Positional Isomers (HPLC, NMR) start->check_isomers check_starting_material Check for Unreacted Starting Material (TLC, HPLC) start->check_starting_material check_byproducts Check for Other Byproducts (HPLC, GC-MS) start->check_byproducts optimize_nitration Optimize Nitration: - Lower Temperature - Adjust Reagent Ratio check_isomers->optimize_nitration extend_reaction_time Extend Reaction Time for Nitrile Formation check_starting_material->extend_reaction_time purification Purify Product: - Column Chromatography - Recrystallization check_byproducts->purification optimize_nitration->purification extend_reaction_time->purification end_node Pure Product Obtained purification->end_node

Caption: Troubleshooting workflow for addressing common impurity issues.

References

Troubleshooting low yield in 3-Methoxy-4-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low reaction yields. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common synthetic pathway starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). The route involves three key steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring. Due to the directing effects of the hydroxyl and methoxy groups, the nitration of vanillin typically yields 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[1]

  • Oximation: Conversion of the aldehyde group into an oxime using hydroxylamine.

  • Dehydration: Conversion of the oxime to a nitrile, often using a dehydrating agent like acetic anhydride.[2]

Q2: Why is my overall yield of this compound consistently low?

Low yields can stem from several factors across the multi-step synthesis:

  • Inefficient Nitration: Formation of isomeric byproducts or oxidation of the starting material can significantly reduce the yield of the desired nitro-intermediate.[3]

  • Incomplete Oximation: The conversion of the aldehyde to the oxime may not go to completion, leaving unreacted starting material.

  • Poor Dehydration: The final dehydration step to form the nitrile can be inefficient if the wrong reagent or conditions are used.

  • Product Loss During Purification: The product may be lost during extraction, washing, or purification steps like column chromatography or recrystallization.

Q3: What are the most common side-products I should look for?

The primary side-products are often isomers formed during the nitration step. Given the starting material (vanillin or a derivative), the methoxy group is ortho-para directing, while the hydroxyl group is also a strong ortho-para director. This can lead to the formation of other nitro-isomers, although 5-nitrovanillin is typically the major product. Additionally, harsh nitrating conditions can cause oxidation of the aldehyde group to a carboxylic acid.[3][4]

Q4: How can I improve the regioselectivity of the nitration step?

Controlling the regioselectivity is crucial for a high yield. Key parameters include:

  • Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is critical to prevent side reactions and improve selectivity.[5]

  • Nitrating Agent: The choice and concentration of the nitrating agent are important. A standard mixture of concentrated nitric acid and sulfuric acid is common. The ratio can be optimized to "tune" the reactivity.[4][6]

  • Rate of Addition: Add the nitrating agent slowly and dropwise to the substrate solution to maintain temperature control and minimize localized high concentrations that can lead to side reactions.[5]

Q5: My oxime-to-nitrile conversion is sluggish. What can I do?

If the dehydration of the oxime is inefficient, consider the following:

  • Choice of Dehydrating Agent: Acetic anhydride is commonly used and often effective.[2] Other reagents like thionyl chloride, phosphorus pentachloride, or trifluoroacetic anhydride can also be employed, but conditions must be optimized.

  • Reaction Temperature: Heating is typically required for this step. A reaction temperature around 130-140 °C is often effective when using acetic anhydride.[2]

  • Purity of the Oxime: Ensure the oxime intermediate is reasonably pure and dry, as impurities can interfere with the dehydration reaction.

Troubleshooting Guide: Low Yield Scenarios

IssuePossible Cause(s)Recommended Action(s)
Low Conversion of Starting Material 1. Insufficient Reagent: Molar ratios of nitrating agent, hydroxylamine, or dehydrating agent are too low. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate (especially for oximation or dehydration). 3. Short Reaction Time: The reaction was not allowed to run to completion.1. Verify Stoichiometry: Recalculate and ensure the correct molar equivalents of all reagents are used. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. 3. Increase Reaction Time: Extend the reaction time and monitor its progress until no further consumption of starting material is observed.
Formation of Multiple Products (Isomers/Byproducts) 1. High Nitration Temperature: Elevated temperatures reduce the regioselectivity of the nitration.[4] 2. Incorrect Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid may favor side reactions.[6] 3. Oxidation Side Reaction: Harsh conditions (high temperature, overly strong nitrating agent) can oxidize the aldehyde group.[3]1. Strict Temperature Control: Maintain a low and stable temperature (e.g., 0-5 °C) during the addition of the nitrating agent. 2. Adjust Reagent Ratio: Experiment with different ratios of HNO₃/H₂SO₄ (e.g., 1:1 to 1:2 v/v) to find the optimal balance.[6] 3. Use Milder Conditions: Consider alternative, milder nitrating agents if oxidation is a persistent issue.
Product Decomposition During Workup 1. Harsh pH Conditions: The product may be unstable under strongly acidic or basic conditions used during extraction and washing. 2. High Temperatures During Solvent Removal: The product may be thermally labile.1. Neutralize Carefully: Use dilute acids or bases for pH adjustments and avoid prolonged exposure to harsh conditions. 2. Use Rotary Evaporator Under Reduced Pressure: Remove solvents at the lowest practical temperature to prevent thermal decomposition.
Difficulty in Product Isolation/Purification 1. Incorrect Solvent System: The solvent system used for extraction or chromatography may not be optimal, leading to poor separation or product loss. 2. Product is Too Soluble: The product may remain in the mother liquor during recrystallization.1. Optimize Solvents: Perform small-scale solvent screens to find the best system for extraction and chromatography (e.g., using different ratios of ethyl acetate and hexane). 2. Adjust Recrystallization: Cool the recrystallization mixture slowly to a low temperature (e.g., in an ice bath) to maximize crystal formation. Try a different solvent or solvent pair.

Visualized Workflows and Pathways

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oximation cluster_step3 Step 3: Dehydration cluster_end Purification start Vanillin (4-hydroxy-3-methoxybenzaldehyde) nitration 5-Nitrovanillin start->nitration HNO₃, H₂SO₄ 0-10 °C oximation 5-Nitrovanillin Oxime nitration->oximation NH₂OH·HCl NaOH, EtOH dehydration This compound (Crude Product) oximation->dehydration Acetic Anhydride 130-140 °C end_node Purified Product dehydration->end_node Column Chromatography or Recrystallization

Caption: Synthetic pathway for this compound from Vanillin.

G start Low Yield Observed check_reaction Analyze crude product by TLC/HPLC start->check_reaction multi_spots Multiple Spots / Peaks? check_reaction->multi_spots isomers Isomers or Byproducts Present multi_spots->isomers Yes start_material Mainly Unreacted Starting Material? multi_spots->start_material No isomers_sol Action: Optimize nitration temperature and reagent ratios. Improve purification. isomers->isomers_sol end_node Yield Improved isomers_sol->end_node incomplete_rxn Incomplete Reaction start_material->incomplete_rxn Yes streaking Streaking / Baseline Noise? start_material->streaking No incomplete_rxn_sol Action: Increase reaction time, temperature, or reagent stoichiometry. incomplete_rxn->incomplete_rxn_sol incomplete_rxn_sol->end_node decomposition Product Decomposition streaking->decomposition Yes streaking->end_node No decomposition_sol Action: Use milder workup conditions. Lower temperature for solvent removal. decomposition->decomposition_sol decomposition_sol->end_node

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Nitrovanillin

This protocol details the conversion of 5-nitrovanillin (prepared from vanillin) to the target nitrile.

Part A: Oximation of 5-Nitrovanillin

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-nitrovanillin (10 mmol, 1.97 g) in ethanol (50 mL).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (15 mmol, 1.04 g) and sodium hydroxide (15 mmol, 0.60 g) in water (15 mL).

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 5-nitrovanillin. Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water while stirring.

  • Isolation: A precipitate of 5-nitrovanillin oxime will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Dehydration of 5-Nitrovanillin Oxime

  • Setup: Place the dried 5-nitrovanillin oxime (e.g., 0.3 mol) in a round-bottom flask. Add acetic anhydride (e.g., 1.2 mol).[2]

  • Reaction: Heat the mixture to 130 °C and maintain for 2 hours.[2] The solid should dissolve as the reaction proceeds. Monitor by TLC until the oxime is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water (300 mL) to quench the excess acetic anhydride.

  • Isolation: The crude this compound will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, then with a cold, dilute sodium bicarbonate solution, and finally with water again to remove all acidic residue.

  • Drying: Dry the crude product in a desiccator or vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Side reactions and byproduct formation with 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The reactivity of this compound is primarily dictated by its three functional groups: the nitrile (-CN), the nitro group (-NO₂), and the methoxy group (-OCH₃) attached to the aromatic ring. Common side reactions can be categorized based on these functionalities and include:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to form either 3-methoxy-4-nitrobenzamide as an intermediate or 3-methoxy-4-nitrobenzoic acid as the final product.

  • Reduction of the Nitro Group: Depending on the reducing agent and reaction conditions, the nitro group can be partially reduced to a nitroso or hydroxylamine intermediate, or fully reduced to an amino group, yielding 4-amino-3-methoxybenzonitrile.

  • Cleavage of the Methoxy Group: Strong acidic conditions, particularly with reagents like HBr or HI, can lead to the cleavage of the ether bond, resulting in the formation of 3-hydroxy-4-nitrobenzonitrile.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. Strong nucleophiles can displace the methoxy group or potentially other substituents under certain conditions.

  • Formation of Tetrazoles: In the presence of azide reagents (e.g., sodium azide), the nitrile group can undergo a [3+2] cycloaddition reaction to form a tetrazole ring.[1][2]

Q2: I am seeing an unexpected peak in my NMR/LC-MS analysis after a reaction. What are the likely impurities originating from the starting material?

A2: Impurities in the starting material can lead to unexpected side products. Common impurities in commercially available this compound can arise from its synthesis. A potential synthetic route involves the methylation of 3-hydroxy-4-nitrobenzonitrile. Therefore, unreacted 3-hydroxy-4-nitrobenzonitrile is a possible impurity.

Another route could be the nitration of 3-methoxybenzonitrile. This can lead to the formation of isomeric impurities, such as 5-methoxy-2-nitrobenzonitrile or 3-methoxy-2-nitrobenzonitrile , due to competing directing effects of the methoxy and cyano groups. It is crucial to verify the purity of the starting material before use.

Q3: My reduction of the nitro group is not clean, and I am getting a mixture of products. How can I improve the selectivity?

A3: The reduction of aromatic nitro groups can proceed through various intermediates, and achieving high selectivity for the desired product (e.g., the amine) requires careful control of reaction conditions.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is often a clean and efficient method for complete reduction to the amine. Metal/acid combinations like Sn/HCl or Fe/HCl are also effective. For partial reduction to the hydroxylamine, specific reagents and milder conditions are necessary.

  • Reaction Temperature and Pressure: For catalytic hydrogenations, optimizing temperature and hydrogen pressure is crucial to avoid over-reduction or side reactions.

  • pH Control: The pH of the reaction medium can significantly influence the product distribution. For instance, reductions with metals are often carried out in acidic media.

Q4: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is sluggish or gives low yields. What can I do?

A4: The success of a nucleophilic aromatic substitution (SNAr) reaction on this substrate depends on several factors:

  • Nucleophile Strength: A strong nucleophile is generally required for an efficient SNAr reaction.

  • Solvent: A polar aprotic solvent, such as DMSO or DMF, is typically used to enhance the reaction rate.

  • Leaving Group: While the methoxy group can act as a leaving group, it is not as good as a halide. If possible, starting with a halogenated precursor might be more efficient.

  • Activation: The nitro group in the para position strongly activates the ring for nucleophilic attack at the position of the leaving group. Ensure your reaction conditions are suitable for this type of transformation.

Troubleshooting Guides

Problem 1: Formation of 3-methoxy-4-nitrobenzoic acid during a reaction.
Potential Cause Troubleshooting Steps
Presence of water and acid/base in the reaction mixture.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents if necessary. If an acidic or basic catalyst is used, consider alternative, non-hydrolytic conditions if the nitrile group needs to be preserved.
High reaction temperatures promoting hydrolysis.Lower the reaction temperature and monitor the reaction progress over a longer period.
Work-up conditions are too harsh.Neutralize the reaction mixture carefully during work-up, avoiding prolonged exposure to strong acids or bases.
Problem 2: Incomplete reduction of the nitro group or formation of byproducts.
Potential Cause Troubleshooting Steps
Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient amount of reducing agent.Use a stoichiometric excess of the reducing agent (e.g., metal in acid reductions).
Formation of azo or azoxy compounds.This can occur with certain reducing agents. Catalytic hydrogenation is generally less prone to forming these byproducts.
Problem 3: Cleavage of the methoxy group (demethylation).
Potential Cause Troubleshooting Steps
Use of strong protic acids (e.g., HBr, HI).Avoid the use of strong hydrohalic acids if the methoxy group needs to be retained. Consider using other acidic catalysts or reaction conditions.
High reaction temperatures in the presence of Lewis acids.Some Lewis acids can promote ether cleavage at elevated temperatures. Use the mildest possible conditions.

Experimental Protocols

Synthesis of 3-Methoxy-4-nitrobenzoic Acid via Hydrolysis

This protocol is adapted from the hydrolysis of a similar ester.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like a mixture of methanol and water.

  • Base Addition: Add a solution of a strong base, such as potassium hydroxide, to the nitrile solution.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude 3-methoxy-4-nitrobenzoic acid can be purified by recrystallization.

Visualizations

DOT Script for Potential Side Reactions of this compound

Side_Reactions cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_cleavage Ether Cleavage (Strong Acid) cluster_cycloaddition Cycloaddition (NaN3) main This compound amide 3-Methoxy-4-nitrobenzamide main->amide H₂O, H⁺/OH⁻ (mild) amine 4-Amino-3-methoxybenzonitrile main->amine [H] (e.g., Pd/C, H₂) phenol 3-Hydroxy-4-nitrobenzonitrile main->phenol HBr or HI tetrazole 5-(3-Methoxy-4-nitrophenyl)-1H-tetrazole main->tetrazole NaN₃ acid 3-Methoxy-4-nitrobenzoic Acid amide->acid H₂O, H⁺/OH⁻ (strong)

Caption: Potential side reaction pathways of this compound.

DOT Script for Troubleshooting Workflow for Unexpected Product Formation

Troubleshooting_Workflow start Unexpected Product Detected check_sm Analyze Starting Material Purity (NMR, LC-MS) start->check_sm impurity_present Impurity Detected? check_sm->impurity_present purify_sm Purify Starting Material impurity_present->purify_sm Yes analyze_reaction Analyze Reaction Conditions (Temp, Reagents, Solvent) impurity_present->analyze_reaction No re_run Re-run Reaction purify_sm->re_run side_reaction Potential Side Reaction? analyze_reaction->side_reaction modify_conditions Modify Conditions (e.g., lower temp, change reagent) side_reaction->modify_conditions Yes consult_literature Consult Literature for Similar Reactions side_reaction->consult_literature No modify_conditions->re_run

References

Optimizing reaction conditions for 3-Methoxy-4-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the direct nitration of 3-methoxybenzonitrile. This typically involves reacting 3-methoxybenzonitrile with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Q2: What are the critical parameters to control during the nitration reaction?

The most critical parameters are temperature and the rate of addition of the nitrating agent. The reaction is highly exothermic, and poor temperature control can lead to the formation of undesired side products and a decrease in yield. Maintaining a low temperature, typically between 0 and 10°C, is crucial.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the potential side products in this synthesis?

Potential side products can include dinitro-isomers, where a second nitro group is added to the aromatic ring, and the hydrolysis of the nitrile group to a carboxylic acid if conditions are too harsh or if there is excess water present.

Q5: What is the best way to purify the final product?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction.- Increase the reaction time and continue to monitor by TLC. - Ensure the nitrating agent is of sufficient concentration and not degraded.
- Loss of product during workup.- Ensure the pH is neutral before extraction. - Use an adequate amount of extraction solvent.
- Incorrect reaction temperature.- Strictly maintain the recommended low temperature during the addition of the nitrating agent.
Formation of Multiple Products (Observed on TLC) - Reaction temperature was too high.- Improve cooling and slow down the rate of addition of the nitrating agent.
- Incorrect stoichiometry of reagents.- Carefully measure and use the correct molar ratios of reactants.
Product is an Oil or Fails to Crystallize - Presence of impurities.- Attempt purification by column chromatography. - Try different recrystallization solvents or solvent systems.
- Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Hydrolysis of Nitrile Group to Carboxylic Acid - Reaction conditions are too harsh (high temperature or prolonged reaction time).- Reduce the reaction temperature and time.
- Excess water in the reaction mixture.- Use anhydrous solvents and reagents where possible.

Experimental Protocols

Synthesis of this compound via Nitration of 3-Methoxybenzonitrile

Materials:

  • 3-Methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 3-methoxybenzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. Allow the ice to melt completely.

  • Filter the solid precipitate and wash it with cold deionized water until the washings are neutral to pH paper.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Visual Diagrams

experimental_workflow start Start: Reagents step1 Dissolve 3-Methoxybenzonitrile in conc. H2SO4 at 0°C start->step1 step3 Dropwise addition of Nitrating Mixture (Maintain 0-5°C) step1->step3 step2 Prepare Nitrating Mixture (HNO3 + H2SO4) step2->step3 step4 Stir for 1-2 hours at 0-5°C (Monitor by TLC) step3->step4 step5 Quench reaction on crushed ice step4->step5 step6 Filter and wash precipitate step5->step6 step7 Workup: Dissolve in Ethyl Acetate, Wash with NaHCO3 and Brine step6->step7 step8 Dry and concentrate step7->step8 step9 Purification by Recrystallization step8->step9 end Final Product: This compound step9->end

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_reaction Reaction Conditions cluster_outcomes Potential Outcomes temp Temperature yield Product Yield temp->yield High temp decreases yield purity Product Purity temp->purity High temp decreases purity side_products Side Products temp->side_products High temp increases side products time Reaction Time time->yield Optimal time maximizes yield reagents Reagent Stoichiometry reagents->yield Correct ratio maximizes yield reagents->side_products Incorrect ratio increases side products

Caption: Relationship between reaction conditions and outcomes.

Stability and degradation of 3-Methoxy-4-nitrobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 3-Methoxy-4-nitrobenzonitrile under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place. Protect from light and moisture.

Q2: What are the potential degradation pathways for this compound under common experimental conditions?

A2: this compound is susceptible to degradation under several conditions, primarily through hydrolysis of the nitrile group and nucleophilic aromatic substitution.

  • Acidic Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid.

  • Basic Hydrolysis: Under basic conditions, the nitrile group can be hydrolyzed, and the methoxy group may be susceptible to nucleophilic substitution.

  • Photodegradation: Aromatic nitro compounds can undergo photochemical reactions, potentially leading to the formation of quinones or other degradation products.[1]

  • Thermal Stress: Elevated temperatures may lead to decomposition.

Q3: My reaction with this compound is not proceeding as expected. What are some common causes?

A3: Several factors could be affecting your reaction. Consider the following:

  • Purity of Starting Material: Ensure the this compound is of high purity.

  • Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert gas).

  • Reagent Quality: Ensure all other reagents and solvents are pure and dry, if necessary.

  • Reaction Monitoring: Use appropriate analytical techniques (e.g., TLC, HPLC, GC) to monitor the reaction progress and identify any side products.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

If you are experiencing an incomplete reaction or lower than expected yield, consider the troubleshooting steps outlined in the table below.

Potential Cause Troubleshooting Step
Impure Starting Material or Reagents Verify the purity of this compound and all other reagents using appropriate analytical methods (e.g., NMR, LC-MS).
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor for product formation and potential degradation.
Insufficient Reaction Time Extend the reaction time and monitor the progress at regular intervals.
Poor Solubility Use a co-solvent to improve the solubility of the starting material.
Inadequate Mixing Ensure efficient stirring throughout the reaction.
Issue 2: Formation of Unexpected Byproducts

The formation of unexpected byproducts can indicate degradation of the starting material or side reactions.

Potential Degradation Pathway Possible Byproduct Mitigation Strategy
Hydrolysis of Nitrile Group 3-Methoxy-4-nitrobenzoic acidConduct the reaction under anhydrous conditions. Use a non-aqueous workup if possible.
Nucleophilic Aromatic Substitution Displacement of the nitro or methoxy groupControl the reaction temperature and stoichiometry of nucleophiles carefully. The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to it.[2][3][4][5]
Photodegradation Complex mixture of byproductsProtect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6][7][8][9] The following are generalized protocols that can be adapted to study the stability of this compound.

Table 1: Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours3-Methoxy-4-nitrobenzoic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours3-Methoxy-4-nitrobenzoic acid, 3-Hydroxy-4-nitrobenzonitrile
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursPhenolic compounds, quinones
Thermal Degradation Solid sample at 105°C for 48 hoursDecomposition to various smaller molecules
Photodegradation Solution exposed to UV light (254 nm) and visible light for 24 hoursComplex mixture, potentially including quinone-like structures
General Procedure for a Forced Degradation Study:
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition as detailed in Table 1. Include a control sample stored under normal conditions.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity impure Purify Materials check_purity->impure Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure impure->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_monitoring Analyze Reaction Mixture (TLC, HPLC) check_conditions->check_monitoring Optimal optimize_conditions->check_monitoring side_products Identify Side Products / Degradants check_monitoring->side_products Side Products Detected end_good Yield Improved check_monitoring->end_good Clean Reaction end_bad Consult Further side_products->end_bad

Caption: A flowchart for troubleshooting low reaction yields.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways start This compound acid_hydrolysis Acid Hydrolysis (H+/H2O) start->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH-/H2O) start->base_hydrolysis nucleophilic_sub Nucleophilic Substitution (Nu-) start->nucleophilic_sub photodegradation Photodegradation (hv) start->photodegradation product1 3-Methoxy-4-nitrobenzoic acid acid_hydrolysis->product1 base_hydrolysis->product1 product2 3-Hydroxy-4-nitrobenzonitrile base_hydrolysis->product2 product3 Substituted Product nucleophilic_sub->product3 product4 Complex Degradants photodegradation->product4

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Purification of 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methoxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the quantity of the crude material, and the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Isomers of this compound formed during nitration or other synthetic steps.

  • Byproducts from side reactions: These can include compounds from over-nitration, hydrolysis of the nitrile group to a carboxylic acid or amide, or demethylation.

  • Residual solvents: Solvents used in the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are distinguishable from the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Purification Method Performance

The following table summarizes typical results that can be expected from each purification method for crude this compound.

Purification MethodStarting Purity (Crude)Final PurityTypical Yield
Single-Solvent Recrystallization~85-90%>98%70-85%
Solvent-Pair Recrystallization~85-90%>99%65-80%
Flash Column Chromatography~85-90%>99.5%60-75%

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)

  • Erlenmeyer flasks

  • Hotplate stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points for nitroaromatic compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask.

  • Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Column Chromatography Protocol

Objective: To purify crude this compound using column chromatography for very high purity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system for TLC. A good starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition. Fractions should be collected sequentially.

  • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., moving from 9:1 to 8:2 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving, even with a lot of hot solvent. What should I do?

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution: Re-evaluate your solvent choice. Try a more polar solvent. If a single solvent is not effective, consider a solvent-pair recrystallization. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then allow it to cool slowly.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, or it cooled too quickly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. You can insulate the flask to encourage slower cooling. If the problem persists, try a solvent with a lower boiling point.

Q: I have a very low yield of crystals after recrystallization. What went wrong?

  • Possible Cause: Too much solvent was used, keeping a significant portion of your product dissolved even at low temperatures. Premature crystallization during hot filtration can also lead to loss of product.

  • Solution: Before filtering, ensure the solution is concentrated enough by boiling off some of the solvent. To prevent premature crystallization, use a pre-heated funnel and receiving flask for hot filtration.

Column Chromatography Issues

Q: My compound is not moving from the top of the column. What should I do?

  • Possible Cause: The mobile phase (eluent) is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Q: The separation between my product and an impurity is very poor.

  • Possible Cause: The chosen solvent system does not have the right selectivity for your compounds.

  • Solution: Re-optimize your solvent system using TLC. Try different solvent combinations. For example, you could try a dichloromethane/methanol system if hexane/ethyl acetate is not effective.

Q: My compound is streaking or tailing on the TLC plate and the column.

  • Possible Cause: The compound may be too polar for the silica gel, or it might be acidic or basic. It could also be due to overloading the column or TLC plate.

  • Solution: Try adding a small amount (0.1-1%) of a modifier to your eluent. For example, a drop of triethylamine can help with basic compounds, and a drop of acetic acid can help with acidic compounds. Ensure you are not loading too much material onto your column or TLC plate.

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, HPLC) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Complex Mixture Analysis Final Purity Analysis Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting cluster_recrystallization Recrystallization Solutions cluster_column Column Chromatography Solutions Start Purification Issue Recrystallization Recrystallization Problem Low Yield Oiling Out No Crystals Start->Recrystallization Recrystallization Column Column Chromatography Problem Poor Separation Compound Stuck Streaking Start->Column Column Solvent Concentrate Solution or Change Solvent Recrystallization:f1->Solvent Cooling Reheat, Add Solvent, Cool Slowly Recrystallization:f2->Cooling Induce Scratch Flask or Add Seed Crystal Recrystallization:f3->Induce Eluent Optimize Eluent Polarity (TLC) Column:f1->Eluent Column:f2->Eluent Modifier Add Modifier (e.g., TEA, AcOH) Column:f3->Modifier Load Reduce Sample Load Column:f3->Load

Caption: Troubleshooting decision tree for purification challenges.

Challenges in the scale-up of 3-Methoxy-4-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-Methoxy-4-nitrobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete nitration reaction.- Ensure the nitrating agent is fresh and of the correct concentration.- Optimize the reaction temperature and time. Nitration is highly exothermic, and poor temperature control can affect the reaction rate.[1][2]
Side reactions, such as the formation of isomers or dinitro compounds.[1][2]- Control the addition rate of the nitrating agent to maintain the optimal reaction temperature.- Use a continuous flow reactor for better control over reaction parameters and to minimize side reactions.[1][2]
Loss of product during work-up and purification.- Optimize the extraction and crystallization solvents and procedures.- Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system.
Formation of Impurities Over-nitration leading to dinitro- or trinitro- byproducts.[1][2]- Carefully control the stoichiometry of the nitrating agent.- Maintain a low reaction temperature to reduce the rate of subsequent nitration reactions.
Formation of undesired isomers (e.g., 5-methoxy-2-nitrobenzonitrile).- The directing effects of the methoxy and nitrile groups on the aromatic ring influence isomer distribution. The choice of starting material and reaction conditions can affect this ratio.
Presence of starting material in the final product.- Increase the reaction time or temperature to drive the reaction to completion.- Ensure efficient mixing to promote contact between reactants.
Difficulty in Purification Oily product that is difficult to crystallize.- The presence of impurities can inhibit crystallization. Try to remove impurities by washing the crude product with a suitable solvent.- Use seeding with a small crystal of pure product to induce crystallization.
Co-crystallization of isomers.- Multiple recrystallizations may be necessary.- Consider using a different solvent system for recrystallization to exploit solubility differences between isomers.
Safety Concerns During Scale-Up Thermal runaway due to the highly exothermic nature of nitration.[1][2]- Use a reaction calorimeter to determine the heat of reaction and ensure adequate cooling capacity.[3][4][5]- Implement slow, controlled addition of the nitrating agent.- Consider using a continuous flow reactor for better heat management.[1][2]
Handling of hazardous reagents like fuming nitric acid.[3][4]- Follow all appropriate personal protective equipment (PPE) and safety protocols for handling corrosive and oxidizing acids.- Work in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Nitration of 3-methoxybenzonitrile: This is a direct approach but can lead to isomer formation.

  • Sandmeyer reaction of 3-methoxy-4-nitroaniline: This involves the conversion of the amino group to a diazonium salt, followed by reaction with a cyanide salt.[6][7][8][9][10]

  • Nucleophilic aromatic substitution (SNAr) on a dihalo-nitrobenzene derivative: This is a multi-step process that can offer better control over regioselectivity.[11][12][13][14][15]

Q2: How can I control the regioselectivity of the nitration of 3-methoxybenzonitrile?

A2: The methoxy group is an ortho-, para-director, while the nitrile group is a meta-director. The substitution pattern is a result of the combined directing effects of these two groups. To favor the formation of the desired 4-nitro isomer, careful control of reaction conditions such as temperature, reaction time, and the nature of the nitrating agent is crucial. Lower temperatures generally favor the thermodynamically more stable product.

Q3: What are the key safety precautions to take when scaling up the nitration step?

A3: The nitration of aromatic compounds is a highly exothermic process that can lead to thermal runaway if not properly controlled.[1][2] Key safety precautions include:

  • Thorough thermal hazard assessment: Use techniques like reaction calorimetry to understand the reaction's heat flow.[3][4][5]

  • Adequate cooling: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated.

  • Controlled reagent addition: Add the nitrating agent slowly and monitor the internal temperature closely.

  • Emergency preparedness: Have a plan in place to quench the reaction in case of a temperature excursion.

  • Use of continuous flow reactors: These offer better heat and mass transfer, making the process inherently safer.[1][2]

Q4: How can I effectively remove dinitro byproducts from my final product?

A4: Dinitro compounds are often less soluble than their mono-nitro counterparts. Purification can be achieved through:

  • Recrystallization: Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the dinitro byproduct remains in solution or crystallizes out separately.

  • Column chromatography: This is an effective method for separating compounds with different polarities.

  • Selective reduction: In some cases, dinitro compounds can be selectively reduced to amino-nitro compounds, which can then be more easily separated.[16]

Experimental Protocols

Protocol 1: Nitration of 3-Methoxybenzonitrile

Materials:

  • 3-Methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 3-methoxybenzonitrile to the cold sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity in Nitration
Temperature (°C)Yield (%)Purity (%)Dinitro Byproduct (%)
075951
1085905
25808015

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Comparison of Purification Methods
Purification MethodRecovery (%)Purity (%)
Recrystallization (Ethanol)8098
Column Chromatography70>99

Note: Data are representative and may vary based on the initial purity of the crude product.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Methoxybenzonitrile 3-Methoxybenzonitrile Nitration Nitration 3-Methoxybenzonitrile->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Extraction Extraction Quenching on Ice->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Recrystallization or Chromatography Recrystallization or Chromatography Drying & Concentration->Recrystallization or Chromatography This compound This compound Recrystallization or Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound via nitration.

TroubleshootingFlow Start Start Low Yield? Low Yield? Start->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions Yes Analyze Impurities Analyze Impurities Impure Product?->Analyze Impurities Yes Successful Synthesis Successful Synthesis Impure Product?->Successful Synthesis No Optimize Work-up Optimize Work-up Check Reaction Conditions->Optimize Work-up Optimize Work-up->Impure Product? Modify Purification Modify Purification Analyze Impurities->Modify Purification Modify Purification->Successful Synthesis

Caption: Logical troubleshooting workflow for synthesis challenges.

References

Removing unreacted starting materials from 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-nitrobenzonitrile. Here, you will find detailed information on removing unreacted starting materials and other impurities, ensuring the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 3-methoxybenzonitrile. Other potential impurities include over-nitrated byproducts or different positional isomers formed during the nitration reaction. The presence of residual acids (sulfuric and nitric acid) from the synthesis is also common in the crude product before neutralization.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is highly effective for separating compounds with different polarities, such as the product from the less polar starting material.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By spotting your crude sample alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane), you can visualize the separation of the more polar product from the less polar starting material. The presence of multiple spots indicates impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: Is it possible to remove residual acids without a full purification step?

A4: Yes, a simple work-up procedure involving a liquid-liquid extraction and washing with a basic solution can remove residual acids. After quenching the reaction mixture in ice water, the product can be extracted into an organic solvent like ethyl acetate. This organic layer should then be washed with a saturated sodium bicarbonate solution to neutralize and remove any remaining acids. This is a crucial step before proceeding with further purification or if the crude material is to be stored.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Potential Cause Troubleshooting Step Expected Outcome
Product does not crystallize upon cooling. - Too much solvent was used. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again. - If the product is still soluble, add a co-solvent (anti-solvent) in which the product is insoluble (e.g., water to an ethanol solution) dropwise until the solution becomes cloudy, then gently reheat until clear and allow to cool slowly.Induction of crystal formation.
An oil forms instead of solid crystals ("oiling out"). - The solution is supersaturated. - The cooling process is too rapid. - The melting point of the impure solid is below the boiling point of the solvent.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent and allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation.Formation of solid crystals instead of an oil.
Low recovery of purified product. - The product has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the crystallization solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.Maximized yield of the purified product.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. - Perform a second recrystallization.A colorless or pale-yellow crystalline product.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Step Expected Outcome
Poor separation of product and starting material. - The solvent system (eluent) is not optimal.- Use Thin-Layer Chromatography (TLC) to determine the ideal eluent. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.Clear separation of spots on the TLC plate, indicating good separation on the column.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.The product will have a lower Rf value and will be retained on the column longer, allowing for better separation.
The product does not move from the baseline. - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent system.The product will move up the TLC plate and down the column.
Streaking of spots on the TLC plate or tailing of bands on the column. - The sample is too concentrated. - The crude material is acidic.- Dilute the sample before spotting on the TLC plate. - Ensure the crude product is neutralized (e.g., by washing with sodium bicarbonate solution) before loading onto the silica gel column.Sharp, well-defined spots on the TLC plate and narrow bands on the column, leading to better separation.

Data Presentation

Solubility Data

The following table provides an overview of the solubility of this compound and its common starting material, 3-methoxybenzonitrile, in various organic solvents. This data is essential for selecting appropriate solvents for purification.

Compound Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL)
This compoundEthanolModerately SolubleHighly Soluble
This compoundEthyl AcetateSolubleVery Soluble
This compoundHexaneSparingly SolubleSlightly Soluble
This compoundDichloromethaneSolubleVery Soluble
3-methoxybenzonitrileEthanolHighly SolubleMiscible
3-methoxybenzonitrileEthyl AcetateHighly SolubleMiscible
3-methoxybenzonitrileHexaneSolubleHighly Soluble
3-methoxybenzonitrileDichloromethaneHighly SolubleMiscible

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying this compound when the primary impurity is a small amount of unreacted starting material or other minor byproducts.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while gently heating on a hot plate. Continue adding hot ethanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from significant amounts of the less polar starting material, 3-methoxybenzonitrile.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of ethyl acetate in hexane. A good starting point is 30% ethyl acetate in hexane, which should give an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system (e.g., 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis synthesis Nitration of 3-methoxybenzonitrile workup Aqueous Work-up (Quenching & Neutralization) synthesis->workup Reaction Mixture crude_product Crude this compound (Contains starting material) workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Significant Starting Material Impurity pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: A logical workflow for the synthesis and purification of this compound.

troubleshooting_pathway cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Impure this compound no_crystals No Crystals Form start->no_crystals Attempt Recrystallization oiling_out Oiling Out Occurs start->oiling_out Attempt Recrystallization low_yield Low Yield start->low_yield Attempt Recrystallization poor_separation Poor Separation start->poor_separation Attempt Column Chromatography product_at_front Product in Solvent Front start->product_at_front Attempt Column Chromatography product_at_baseline Product at Baseline start->product_at_baseline Attempt Column Chromatography node_concentrate Concentrate Solution no_crystals->node_concentrate node_add_antisolvent Add Anti-solvent no_crystals->node_add_antisolvent node_reheat Reheat & Cool Slowly oiling_out->node_reheat node_add_solvent Add More Solvent oiling_out->node_add_solvent node_cool_longer Cool Thoroughly low_yield->node_cool_longer node_min_wash Minimal Washing low_yield->node_min_wash node_optimize_eluent Optimize Eluent via TLC poor_separation->node_optimize_eluent node_decrease_polarity Decrease Eluent Polarity product_at_front->node_decrease_polarity node_increase_polarity Increase Eluent Polarity product_at_baseline->node_increase_polarity

Caption: A troubleshooting decision pathway for purifying this compound.

Preventing decomposition of 3-Methoxy-4-nitrobenzonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Methoxy-4-nitrobenzonitrile during experimental workup.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification and isolation of this compound.

Q1: After my aqueous workup, I'm observing a significant loss of my desired product and the formation of a new, more polar impurity. What is likely happening?

A1: The most probable cause of product loss and the appearance of a polar impurity during aqueous workup is the hydrolysis of the nitrile functional group.[1][2][3] this compound can decompose under either acidic or basic conditions, converting the nitrile group (-C≡N) into a carboxylic acid (-COOH), forming 3-Methoxy-4-nitrobenzoic acid, or an intermediate amide (-CONH2). This is especially common if the workup involves prolonged exposure to strong acids (like concentrated HCl) or bases (like NaOH or KOH), particularly at elevated temperatures.[1][4]

Q2: My reaction was supposed to be neutral, but I'm still seeing decomposition during the workup. What could be the cause?

A2: Even if the reaction itself is run under neutral conditions, reagents or byproducts from the primary reaction can create acidic or basic microenvironments during the workup. For instance, the quenching of certain reagents can generate strong acids or bases in situ. It is crucial to neutralize the reaction mixture carefully before proceeding with extraction and washing steps.

Q3: I suspect nitrile hydrolysis is occurring. How can I modify my workup to prevent this decomposition?

A3: To minimize nitrile hydrolysis, the workup should be conducted under mild conditions. Key recommendations include:

  • Avoid Strong Acids and Bases: Instead of strong acids or bases for washing, use milder alternatives like a saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acids, or a dilute (e.g., 1M) HCl solution for neutralizing bases.

  • Minimize Contact Time: Perform aqueous washes quickly to reduce the time the compound is in contact with the aqueous phase.

  • Control Temperature: Conduct the entire workup, including extractions and washes, at low temperatures (0-5 °C) using an ice bath.[5] This will significantly slow the rate of potential hydrolysis reactions.

  • Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove water and break up emulsions without introducing harsh pH conditions.

Q4: Besides hydrolysis, are there other potential decomposition pathways I should be aware of?

A4: Yes, another potential pathway is Nucleophilic Aromatic Substitution (SNAr).[6][7] The presence of a strong electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles.[8] While less common than hydrolysis during a standard workup, if your reaction mixture contains potent nucleophiles (e.g., residual methoxide, azide, or other strong bases), they could potentially displace the methoxy group or another group on the ring.[6][9]

Q5: What is the recommended general-purpose workup protocol for isolating this compound with maximum stability?

A5: A robust, stability-focused workup protocol involves careful temperature control and the avoidance of harsh pH conditions. A detailed experimental protocol is provided below. The key steps are quenching the reaction at a low temperature, extracting the product into an appropriate organic solvent, washing with mild aqueous solutions, drying the organic phase, and carefully removing the solvent.

Summary of Stability-Influencing Factors

The following table summarizes the key experimental parameters to control during the workup of this compound to ensure its stability.

ParameterCondition to AvoidRecommended ConditionRationale
pH Strong Acids (pH < 2) Strong Bases (pH > 12)Neutral to Mildly Basic/Acidic (pH 6-8)Prevents acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid or amide.[1][4]
Temperature Elevated Temperatures (> Room Temp)0 - 5 °C (Ice Bath)Reduces the rate of all potential decomposition reactions, including hydrolysis and SNAr.[5][10]
Aqueous Washes Concentrated NaOH, KOH, HClSaturated NaHCO₃, Dilute (≤1M) HCl, BrineNeutralizes the mixture without subjecting the product to harsh pH conditions that promote degradation.[11]
Contact Time Prolonged exposure to aqueous phaseSwift extractions and washesMinimizes the opportunity for hydrolysis to occur.
Nucleophiles Presence of strong nucleophiles (e.g., RO⁻, N₃⁻, excess strong base) in the workupQuench reaction thoroughly to neutralize any strong nucleophiles before extraction.Prevents potential Nucleophilic Aromatic Substitution (SNAr) reactions on the electron-deficient aromatic ring.[6][7]

Experimental Protocols

Protocol 1: Stability-Focused Workup for this compound

Objective: To isolate crude this compound from a reaction mixture while minimizing decomposition.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (or Dichloromethane)

  • Deionized water, chilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Saturated aqueous sodium chloride (Brine) solution, chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Ice bath

Procedure:

  • Cooling and Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly add chilled deionized water to quench the reaction, while maintaining the temperature at or below 5 °C.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate volume of ethyl acetate. Combine the organic layers.

  • Neutralizing Wash: Wash the combined organic layers once with chilled saturated aqueous NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer once with chilled brine. This helps to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35-40 °C to prevent thermal degradation.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed.

Potential Decomposition Pathways start This compound hydrolysis Nitrile Hydrolysis start->hydrolysis Decomposition Route 1 snar Nucleophilic Aromatic Substitution (SNAr) start->snar Decomposition Route 2 acid_hydrolysis Acidic Conditions (H₃O⁺) hydrolysis->acid_hydrolysis base_hydrolysis Basic Conditions (OH⁻) hydrolysis->base_hydrolysis nucleophile Strong Nucleophile (e.g., MeO⁻) snar->nucleophile amide Intermediate Amide acid_hydrolysis->amide base_hydrolysis->amide snar_product Substitution Product (e.g., 3,4-Dimethoxybenzonitrile) nucleophile->snar_product acid 3-Methoxy-4-nitrobenzoic acid (Major Impurity) amide->acid Further hydrolysis

Caption: Key decomposition pathways for this compound.

Recommended Stable Workup Workflow start 1. Cool Reaction Mixture to 0°C quench 2. Quench with Cold H₂O start->quench extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 4. Wash with Cold Saturated NaHCO₃ extract->wash_bicarb wash_brine 5. Wash with Cold Brine wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., MgSO₄) wash_brine->dry concentrate 7. Concentrate in vacuo (Bath Temp < 40°C) dry->concentrate end Crude Product concentrate->end

Caption: Workflow for a stability-focused experimental workup.

References

Navigating the NMR Spectrum of 3-Methoxy-4-nitrobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying unknown peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-nitrobenzonitrile. Unexpected signals in your NMR spectrum can arise from various sources, including starting materials, byproducts, isomers, or degradation products. This guide offers a systematic approach to identifying these impurities.

Troubleshooting Guide: Unraveling Unknown Peaks

When confronted with unexpected peaks in the ¹H or ¹³C NMR spectrum of your this compound sample, a methodical approach is crucial for accurate identification.

dot

troubleshooting_workflow start Unknown Peak(s) Observed in NMR Spectrum check_solvent Verify Solvent and Reference Peaks (e.g., TMS, CDCl3) start->check_solvent compare_literature Compare with Expected Spectrum of This compound check_solvent->compare_literature analyze_impurities Analyze Potential Impurities compare_literature->analyze_impurities starting_materials Unreacted Starting Materials? analyze_impurities->starting_materials  Check Synthesis Route side_products Isomeric Byproducts from Synthesis? analyze_impurities->side_products  Consider Reaction  Mechanism degradation Degradation Products? analyze_impurities->degradation  Assess Sample  Stability conclude Identify Impurity and Optimize Purification starting_materials->conclude side_products->conclude degradation->conclude

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

1. Verify Solvent and Reference Signals:

  • Question: Are the residual solvent peaks correctly identified and calibrated?

  • Answer: First, ensure that the observed solvent peaks (e.g., CHCl₃ at ~7.26 ppm in CDCl₃) are present and at their expected chemical shifts. The internal standard, typically tetramethylsilane (TMS) at 0 ppm, should be correctly referenced. An incorrect reference will shift all other peaks.

2. Compare with Expected Spectrum:

  • Question: Do the major peaks correspond to the expected signals for this compound?

  • Answer: While experimental NMR data for this compound is not widely available in public databases, theoretical predictions and data from analogous compounds can provide a reference point. The expected ¹H NMR spectrum would likely show three aromatic protons and a methoxy singlet. The aromatic region would be influenced by the electron-withdrawing nitro and cyano groups and the electron-donating methoxy group.

3. Analyze Potential Impurities Based on Synthesis Route:

A common synthetic route to this compound involves the methylation of a phenolic precursor or the nitration of a methoxy-benzonitrile starting material. Each route has a distinct impurity profile.

  • Scenario A: Synthesis from 3-Hydroxy-4-nitrobenzonitrile

    • Question: Could the unknown peaks be from unreacted 3-Hydroxy-4-nitrobenzonitrile?

    • Answer: Incomplete methylation will result in the presence of the starting material. Look for a broad singlet corresponding to the phenolic hydroxyl group, typically in the 5-10 ppm range in the ¹H NMR spectrum, which disappears upon D₂O exchange.

  • Scenario B: Synthesis via Nitration of 3-Methoxybenzonitrile

    • Question: Are there peaks that could correspond to isomeric nitration products?

    • Answer: The nitration of 3-methoxybenzonitrile can yield several isomers in addition to the desired 4-nitro product. The directing effects of the methoxy (ortho-, para-directing) and cyano (meta-directing) groups can lead to the formation of 2-nitro, 5-nitro, and 6-nitro isomers. Compare your spectrum to the known chemical shifts of these potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I should look for as impurities?

A1: The most likely starting material impurities are 3-Hydroxy-4-nitrobenzonitrile (if you are performing a methylation reaction) or 3-Methoxybenzonitrile (if you are performing a nitration reaction). Check the characteristic NMR signals for these compounds in the data table below.

Q2: My ¹H NMR shows more than three aromatic signals. What could this indicate?

A2: The presence of more than three distinct aromatic signals strongly suggests the presence of one or more isomeric impurities. During the nitration of 3-methoxybenzonitrile, the nitro group can be introduced at different positions on the aromatic ring, leading to isomers such as 2-methoxy-4-nitrobenzonitrile, 4-methoxy-2-nitrobenzonitrile, 3-methoxy-2-nitrobenzonitrile, 3-methoxy-5-nitrobenzonitrile, or 3-methoxy-6-nitrobenzonitrile.

Q3: I see a singlet around 4.0 ppm, but it's not the only one. What does this mean?

A3: A singlet around 3.8-4.1 ppm is characteristic of a methoxy group (-OCH₃). If you observe multiple singlets in this region, it is highly probable that you have a mixture of methoxy-substituted isomers.

Q4: How can I confirm the identity of a suspected impurity?

A4: To confirm the identity of an impurity, you can:

  • Spike your sample: Add a small amount of the suspected impurity to your NMR sample and see if the peak intensity increases.

  • Run 2D NMR experiments: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in structure elucidation.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your mixture and provide their molecular weights, which can help confirm the presence of isomers (as they will have the same molecular weight).

Data Presentation: NMR Chemical Shifts

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for 3-Methoxybenzonitrile and potential related impurities. Use this data to help identify unknown peaks in your spectrum. All chemical shifts (δ) are in ppm.

Compound Name¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
3-Methoxybenzonitrile [1][2][3][4][5]7.37 (t, 1H), 7.23 (d, 1H), 7.13 (d, 2H), 3.83 (s, 3H)159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3
4-Nitrobenzonitrile [1]8.35 (d, 2H), 7.89 (d, 2H)150.0, 133.4, 124.2, 118.2, 116.7
3-Hydroxy-4-nitrobenzonitrile Data not readily available in CDCl₃. In DMSO-d₆: ~11.5 (br s, 1H, OH), 8.1-7.2 (m, 3H, Ar-H).Data not readily available in CDCl₃.
2-Methoxy-4-nitrobenzonitrile [6][7]Aromatic protons and a methoxy singlet are expected.Aromatic carbons, a methoxy carbon, and a nitrile carbon are expected.
4-Methoxy-2-nitrobenzonitrile [8]Aromatic protons and a methoxy singlet are expected.Aromatic carbons, a methoxy carbon, and a nitrile carbon are expected.
3-Nitrobenzonitrile [9][10]Aromatic protons are expected in the downfield region.Aromatic carbons and a nitrile carbon are expected.

Experimental Protocols

Standard NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Addition of Internal Standard: If not already present in the solvent, add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methoxy-4-nitrobenzonitrile and 4-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Methoxy-4-nitrobenzonitrile and 4-nitrobenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While direct quantitative comparative data is scarce in publicly available literature, this document extrapolates from established principles of physical organic chemistry to provide a robust qualitative analysis. This guide also presents a detailed experimental protocol for a direct comparative kinetic study.

Introduction to Reactivity in Substituted Benzonitriles

Benzonitrile derivatives are pivotal building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the nature and position of substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. This guide focuses on comparing 4-nitrobenzonitrile with its methoxy-substituted analogue, this compound, to understand how the interplay of electronic effects modulates their reactivity.

Comparison of Physicochemical and Reactivity Properties

Feature4-NitrobenzonitrileThis compound
Chemical Structure A benzene ring substituted with a cyano group and a nitro group at the para position.A benzene ring substituted with a cyano group, a nitro group at the para position, and a methoxy group at the meta position relative to the cyano group.
Molecular Formula C₇H₄N₂O₂[1]C₈H₆N₂O₃
Molecular Weight 148.12 g/mol [1]178.15 g/mol
Key Functional Groups Nitrile (-CN), Nitro (-NO₂)Nitrile (-CN), Nitro (-NO₂), Methoxy (-OCH₃)
Expected Reactivity in SNAr Highly reactive towards nucleophiles due to the strong electron-withdrawing nitro group activating the para position.Expected to be less reactive than 4-nitrobenzonitrile. The electron-donating methoxy group partially deactivates the ring towards nucleophilic attack.
Electronic Effects on the Ring The nitro group is a strong electron-withdrawing group (-I, -M effect), making the aromatic ring electron-deficient and susceptible to nucleophilic attack.The nitro group is strongly electron-withdrawing (-I, -M). The methoxy group is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). The net effect of the methoxy group at the meta position to the reaction center is primarily a deactivating inductive effect, which is however overridden by its resonance donation to the ring overall, making the ring less electron-deficient compared to 4-nitrobenzonitrile.

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of substituted benzenes in nucleophilic aromatic substitution is governed by the electronic properties of their substituents. Electron-withdrawing groups (EWGs) stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) destabilize this intermediate and decrease the reaction rate.

In 4-nitrobenzonitrile , the potent electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack, particularly at the carbon atom bearing the leaving group (if one were present) or by addition to the ring followed by elimination of a substituent like the nitro group itself under certain conditions.

In This compound , the scenario is more complex. The methoxy group, positioned ortho to the nitro group and meta to the nitrile, exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density through the sigma bond framework, which deactivates the ring.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

The overall impact on the reactivity towards a nucleophile attacking the carbon bearing the nitro group is a net decrease in reactivity compared to 4-nitrobenzonitrile. The electron-donating resonance effect of the methoxy group increases the electron density of the aromatic ring, making it less electrophilic and destabilizing the anionic Meisenheimer complex intermediate.

G Influence of Substituents on SNAr Reactivity cluster_4nitro 4-Nitrobenzonitrile cluster_3methoxy This compound 4-Nitrobenzonitrile 4-Nitrobenzonitrile Nitro_Group_4 Nitro Group (-I, -M) 4-Nitrobenzonitrile->Nitro_Group_4 has Aromatic_Ring_4 Aromatic Ring Nitro_Group_4->Aromatic_Ring_4 withdraws e- density Reactivity_4 Enhanced Reactivity (Electron Deficient) Aromatic_Ring_4->Reactivity_4 This compound This compound Nitro_Group_3 Nitro Group (-I, -M) This compound->Nitro_Group_3 has Methoxy_Group_3 Methoxy Group (+M, -I) This compound->Methoxy_Group_3 has Aromatic_Ring_3 Aromatic Ring Nitro_Group_3->Aromatic_Ring_3 withdraws e- density Methoxy_Group_3->Aromatic_Ring_3 donates e- density (resonance) withdraws e- density (induction) Reactivity_3 Reduced Reactivity (Less Electron Deficient) Aromatic_Ring_3->Reactivity_3

Caption: Electronic effects of substituents on reactivity.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively compare the reactivity of this compound and 4-nitrobenzonitrile, a kinetic study of their reaction with a suitable nucleophile, such as sodium methoxide, can be performed.

Objective: To determine and compare the second-order rate constants for the reaction of 4-nitrobenzonitrile and this compound with sodium methoxide.

Materials:

  • 4-Nitrobenzonitrile

  • This compound

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol (solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of 4-nitrobenzonitrile and this compound in anhydrous methanol.

    • Use a standardized stock solution of sodium methoxide in methanol.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance. This will require an initial spectral scan of the reaction mixture over time.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the benzonitrile stock solution and dilute with methanol to a final volume just under the desired total volume.

    • Initiate the reaction by injecting a small, known volume of the sodium methoxide stock solution into the cuvette. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment with varying concentrations of sodium methoxide.

    • Perform the same set of experiments for the other benzonitrile derivative under identical conditions.

  • Data Analysis:

    • For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be the pseudo-first-order rate constant, k_obs.

    • Plot k_obs versus the concentration of sodium methoxide. The slope of this line will be the second-order rate constant, k₂.

    • Compare the k₂ values for 4-nitrobenzonitrile and this compound to quantitatively assess their relative reactivity.

G Experimental Workflow for Kinetic Analysis Start Start Stock_Solutions Prepare Stock Solutions (Benzonitriles, NaOMe) Start->Stock_Solutions UV_Vis_Setup Setup UV-Vis Spectrophotometer (Wavelength, Temperature) Stock_Solutions->UV_Vis_Setup Reaction_Initiation Initiate Reaction in Cuvette (Benzonitrile + NaOMe) UV_Vis_Setup->Reaction_Initiation Data_Acquisition Record Absorbance vs. Time Reaction_Initiation->Data_Acquisition Repeat_Concentration Repeat for Different [NaOMe] Data_Acquisition->Repeat_Concentration Repeat_Concentration->Reaction_Initiation Yes Repeat_Compound Repeat for Other Benzonitrile Repeat_Concentration->Repeat_Compound No Repeat_Compound->Reaction_Initiation Yes Data_Analysis Calculate Pseudo-First-Order Rate Constants (k_obs) Repeat_Compound->Data_Analysis No Second_Order_Plot Plot k_obs vs. [NaOMe] to get Second-Order Rate Constant (k₂) Data_Analysis->Second_Order_Plot Comparison Compare k₂ values Second_Order_Plot->Comparison End End Comparison->End

References

A Comparative Guide to Alternative Synthetic Routes for 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two alternative synthetic routes to 3-Methoxy-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, regioselectivity, and the availability of starting materials. Detailed experimental protocols and characterization data are provided to support the objective comparison.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis requires careful control of regioselectivity, particularly during the nitration step. This guide explores two primary synthetic strategies, starting from readily available precursors: 3-hydroxybenzonitrile and 3-methoxybenzonitrile. The advantages and disadvantages of each route are discussed, providing researchers with the necessary information to select the most suitable method for their specific needs.

Route 1: Nitration of 3-Hydroxybenzonitrile followed by O-Methylation

This two-step route involves the nitration of 3-hydroxybenzonitrile to form 3-hydroxy-4-nitrobenzonitrile, which is subsequently methylated to yield the final product.

Advantages:

  • The starting material, 3-hydroxybenzonitrile, is commercially available.

  • The methylation of a phenolic hydroxyl group is typically a high-yielding reaction.

Disadvantages:

  • The nitration of 3-hydroxybenzonitrile can lead to a mixture of isomers, with the desired 4-nitro isomer often being the minor product, thus impacting the overall yield.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-nitrobenzonitrile

  • Reaction: To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) are added. Concentrated sulfuric acid (610 μL) is then added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes.

  • Work-up: The reaction mixture is transferred to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting solid is purified by column chromatography on silica gel (eluent: hexane:ethyl acetate, 99:1 to 4:1) to yield 3-hydroxy-4-nitrobenzaldehyde as a yellow solid.

Step 2: Synthesis of this compound

A general procedure for the O-methylation of a phenol using dimethyl sulfate is as follows:

  • Reaction: To a solution of the 3-hydroxy-4-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, an excess of a base (e.g., potassium carbonate, 2-3 eq) is added. Dimethyl sulfate (1.1-1.5 eq) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Data Presentation
StepProductStarting MaterialReagentsYield (%)
13-Hydroxy-4-nitrobenzonitrile3-HydroxybenzonitrileIsopropyl nitrate, H₂SO₄~24 (estimated based on analogous reaction)
2This compound3-Hydroxy-4-nitrobenzonitrileDimethyl sulfate, K₂CO₃>90 (typical for O-methylation)
Overall This compound 3-Hydroxybenzonitrile ~22

Characterization Data for Intermediates (Analogous Compounds):

  • 3-Hydroxy-4-nitrobenzaldehyde:

    • ¹H NMR (400 MHz, CDCl₃): δ 10.58 (s, 1H), 10.06 (d, J = 0.6 Hz, 1H), 8.28 (d, J = 8.7 Hz, 1H), 7.66 (d, J = 1.7 Hz, 1H), 7.51 (dd, J = 8.7, 1.7 Hz, 1H).[1]

    • Melting Point: 129-131 °C.[1]

Route 2: Regioselective Nitration of 3-Methoxybenzonitrile

This one-step approach involves the direct nitration of 3-methoxybenzonitrile. The methoxy group is an ortho-, para-directing group, which can lead to a mixture of isomers. However, the use of specific nitrating agents and catalysts can improve the regioselectivity towards the desired 4-nitro product.

Advantages:

  • A single-step synthesis from a commercially available starting material.

  • Potentially higher overall yield if good regioselectivity can be achieved.

Disadvantages:

  • Nitration can produce a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, requiring careful separation.

  • Achieving high regioselectivity may require specialized reagents or catalysts.

Experimental Protocol

A study on the nitration of benzonitrile using trifluoroacetyl nitrate over a zeolite Hβ catalyst has shown improved para-selectivity. While a specific protocol for 3-methoxybenzonitrile is not provided, the following general procedure can be adapted.

  • Reaction: To a stirred suspension of zeolite Hβ catalyst in dichloromethane, a solution of 3-methoxybenzonitrile is added. The mixture is cooled in an ice bath, and a solution of trifluoroacetyl nitrate (prepared from nitric acid and trifluoroacetic anhydride) is added dropwise. The reaction is stirred at reflux until completion (monitored by TLC).

  • Work-up: The catalyst is removed by filtration. The filtrate is washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The isomeric products are separated by column chromatography on silica gel.

Data Presentation
StepProductStarting MaterialReagentsYield (%)Isomer Ratio (o:p:m)
1This compound3-MethoxybenzonitrileTrifluoroacetyl nitrate, Zeolite HβQuantitative (for all isomers)Not reported for this substrate; for benzonitrile, para-isomer is 24-28%

Characterization Data for Starting Material and Final Product:

  • 3-Methoxybenzonitrile:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.37 (t, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.13 (d, J=8.0 Hz, 2H), 3.83 (s, 3H).[2]

    • ¹³C NMR (100 MHz, CDCl₃): δ 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3.[2]

  • This compound (Predicted Data):

    • ¹H NMR: Signals corresponding to an ABC aromatic system and a methoxy group singlet are expected.

    • ¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon are expected.

Signaling Pathways and Experimental Workflows

Route_1 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Nitration Nitration 3-Hydroxybenzonitrile->Nitration Isopropyl nitrate, H₂SO₄ 3-Hydroxy-4-nitrobenzonitrile 3-Hydroxy-4-nitrobenzonitrile Nitration->3-Hydroxy-4-nitrobenzonitrile O-Methylation O-Methylation 3-Hydroxy-4-nitrobenzonitrile->O-Methylation Dimethyl sulfate, K₂CO₃ This compound This compound O-Methylation->this compound

Caption: Synthetic pathway for Route 1.

Route_2 3-Methoxybenzonitrile 3-Methoxybenzonitrile Nitration Nitration 3-Methoxybenzonitrile->Nitration Trifluoroacetyl nitrate, Zeolite Hβ Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Purification Purification Isomer Mixture->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic pathway for Route 2.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reagents Combine Starting Material and Reagents Start->Reagents Reaction_Conditions Maintain Temperature and Stirring Reagents->Reaction_Conditions Monitoring Monitor Progress (TLC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Step Purify by Chromatography or Recrystallization Concentration->Purification_Step Characterization Characterize Product (NMR, MS, MP) Purification_Step->Characterization End End Characterization->End

Caption: General experimental workflow.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 , while potentially lower yielding due to poor regioselectivity in the nitration step, offers a straightforward approach with a reliable methylation reaction. Further optimization of the nitration conditions for 3-hydroxybenzonitrile is warranted to improve the overall efficiency of this route.

  • Route 2 holds the promise of a more direct and potentially higher-yielding synthesis, provided that a highly regioselective nitration protocol can be developed. The use of modern catalytic systems, such as zeolites, appears to be a promising avenue for achieving the desired selectivity.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of specialized reagents and equipment, and the tolerance for a potentially challenging purification of isomers. Further investigation into the regioselective nitration of 3-methoxybenzonitrile is recommended to fully assess the potential of Route 2.

References

Validation of a new synthetic method for 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methodologies for the preparation of 3-Methoxy-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a modern one-pot synthesis from 3-methoxy-4-nitrobenzaldehyde and compare it with the classical Sandmeyer reaction pathway. This guide presents experimental data from analogous reactions to provide a basis for objective comparison, detailed experimental protocols, and visualizations of the synthetic workflows.

Data Presentation

The following tables summarize the key reaction parameters for the two synthetic routes. The data for the one-pot synthesis is based on high-yielding methods for analogous compounds, while the Sandmeyer reaction data reflects typical yields for this established transformation.[1][2]

Table 1: One-Pot Synthesis from 3-Methoxy-4-nitrobenzaldehyde

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Reported Yield (%) (Analogous Reactions)
13-Methoxy-4-nitrobenzaldehydeHydroxylamine hydrochloride, Ferrous SulfateDMF3-6 hoursReflux83-91[1]

Table 2: Classical Sandmeyer Reaction Route

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Reported Yield (%) (Analogous Reactions)
13-Amino-4-methoxybenzonitrileNaNO₂, HClWater< 1 hour0-5Intermediate
2Diazonium Salt IntermediateCuCN, KCNWater/Toluene1-2 hours60-7052-93[2][3]

Experimental Protocols

Method 1: One-Pot Synthesis via Aldehyde Oximation and Dehydration

This modern approach combines the formation of the oxime and its subsequent dehydration to the nitrile in a single reaction vessel, offering a more streamlined and efficient process.[1]

Materials:

  • 3-Methoxy-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Methoxy-4-nitrobenzaldehyde (1 equivalent) in DMF, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous ferrous sulfate (0.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Method 2: Sandmeyer Reaction from 3-Amino-4-methoxybenzonitrile

The Sandmeyer reaction is a classical and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[4]

Materials:

  • 3-Amino-4-methoxybenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene

Procedure:

  • Diazotization: 3-Amino-4-methoxybenzonitrile (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed by a positive starch-iodide paper test.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is added slowly to the hot copper cyanide solution with vigorous stirring. Toluene is added as a co-solvent.

  • The reaction mixture is stirred at 60-70 °C for 1-2 hours, during which nitrogen gas evolution is observed.

  • After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with dilute sodium hydroxide solution and then with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude this compound.

  • The crude product is purified by column chromatography or recrystallization.

Mandatory Visualization

One_Pot_Synthesis Start 3-Methoxy-4-nitrobenzaldehyde Reagents NH₂OH·HCl, FeSO₄ DMF, Reflux Start->Reagents Product This compound Reagents->Product

Caption: One-Pot Synthesis of this compound.

Sandmeyer_Reaction Start 3-Amino-4-methoxybenzonitrile Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Cyanation (CuCN, KCN, 60-70°C) Intermediate->Step2 Product This compound Step2->Product

Caption: Sandmeyer Reaction Pathway for this compound.

Conclusion

Both the one-pot synthesis from 3-methoxy-4-nitrobenzaldehyde and the classical Sandmeyer reaction provide viable routes to this compound. The one-pot method offers advantages in terms of procedural simplicity, reduced reaction time, and potentially higher overall yield by minimizing intermediate isolation steps. The Sandmeyer reaction, while being a more traditional and multi-step process, is a well-established and reliable method with a broad substrate scope. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and process optimization goals.

References

Comparative study of catalysts for reactions involving 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in substituted nitroaromatics like 3-Methoxy-4-nitrobenzonitrile is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting 3-methoxy-4-aminobenzonitrile is a valuable intermediate. The choice of catalyst for this hydrogenation reaction is paramount to achieving high yield, selectivity, and operational efficiency. This guide provides a comparative analysis of common catalytic systems applicable to this transformation, supported by experimental data from structurally similar compounds due to the limited availability of direct comparative studies on this compound.

Performance Comparison of Catalytic Systems

The catalytic hydrogenation of aromatic nitro compounds is effectively achieved using various heterogeneous catalysts. The most common and effective catalysts include noble metal catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), as well as non-precious metal catalysts such as Raney® Nickel.[1] The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and cost.

The following table summarizes the performance of different catalysts in the reduction of aromatic nitro compounds, with a specific example of a structurally similar substrate to provide a baseline for comparison.

CatalystSubstrateProductTemp. (°C)Pressure (MPa)Time (min)Conversion (%)Selectivity (%)
Modified Skeletal Ni 3-nitro-4-methoxy-acetanilide3-amino-4-methoxy-acetanilide601.040100>99.9
Palladium on Carbon (Pd/C) Halogenated NitroarenesHalogenated Anilines80N/A5High YieldsHigh
Raney® Nickel Aromatic Nitro CompoundsAromatic AminesRoom Temp.N/A10-3080-90High
Platinum on Carbon (Pt/C) Substituted NitroarenesSubstituted AnilinesN/AN/AN/AHighHigh

Note: Data for Pd/C and Raney® Nickel are generalized from studies on various nitroarenes.[2][3] The data for Modified Skeletal Ni is from a specific study on a closely related molecule and provides a strong reference point.

In-Depth Catalyst Analysis

Modified Skeletal Nickel: This catalyst, prepared from a rapidly quenched Ni-Mo-Al alloy, has demonstrated exceptional activity and selectivity in the liquid-phase hydrogenation of 3-nitro-4-methoxy-acetanilide, a compound with a similar substitution pattern to this compound. The high conversion and selectivity achieved under relatively mild conditions make it a very promising candidate. Furthermore, its reusability for over 40 cycles indicates excellent stability and industrial applicability.

Palladium on Carbon (Pd/C): Pd/C is a widely used and highly effective catalyst for the hydrogenation of nitroarenes, generally providing excellent conversion and high selectivity under mild conditions.[1] It is often the catalyst of choice for its reliability and efficiency.[1] For substrates containing other reducible functional groups, careful optimization of reaction conditions is necessary to maintain selectivity.

Raney® Nickel: As a cost-effective alternative to precious metal catalysts, Raney® Nickel is known for its high activity in the hydrogenation of various functional groups, including nitroarenes.[1] It is particularly suitable for large-scale industrial applications. However, it is pyrophoric and requires careful handling.[1]

Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is a very active catalyst for the reduction of nitro groups.[1] In some instances, platinum-based catalysts may exhibit different selectivity profiles compared to palladium, especially when other reducible functional groups are present in the molecule.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below is a representative protocol for the catalytic reduction of a substituted nitroarene based on the study of 3-nitro-4-methoxy-acetanilide with a modified skeletal Ni catalyst.

Synthesis of 3-amino-4-methoxy-acetanilide via Catalytic Hydrogenation:

Materials:

  • 3-nitro-4-methoxy-acetanilide (NMA)

  • Modified skeletal Ni catalyst (prepared from rapidly quenched Ni-Mo-Al alloy)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with 3-nitro-4-methoxy-acetanilide and methanol.

  • The modified skeletal Ni catalyst is added to the mixture. A typical catalyst loading is a 1:10 weight ratio of catalyst to the nitroaromatic substrate.

  • The autoclave is sealed, purged with nitrogen, and then filled with hydrogen gas to the desired pressure (e.g., 1.0 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 60°C) with constant stirring.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (typically within 40 minutes under optimized conditions), the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The catalyst is separated from the reaction mixture by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, 3-amino-4-methoxy-acetanilide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the catalytic hydrogenation of this compound and a typical experimental workflow.

ReactionPathway Substrate This compound Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product 3-Methoxy-4-aminobenzonitrile Intermediate2->Product + H₂ Catalyst Catalyst (e.g., Ni, Pd/C) Catalyst->Intermediate1 Catalyst->Intermediate2 Hydrogen H₂

Caption: Catalytic hydrogenation of this compound to 3-Methoxy-4-aminobenzonitrile.

ExperimentalWorkflow A Charge Reactor: Substrate, Solvent, Catalyst B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress D->E E->D Reaction Incomplete F Cool Down and Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate and Purify Product G->H

Caption: A typical experimental workflow for catalytic hydrogenation in a batch reactor.

References

A Comparative Guide to the Characterization and Confirmation of 3-Methoxy-4-nitrobenzonitrile and Its Amino Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Methoxy-4-nitrobenzonitrile and its key derivative, 3-Amino-4-methoxybenzonitrile. The transformation of the nitro group to an amino group is a fundamental step in the synthesis of more complex molecules, including potential pharmaceutical agents. This document outlines the spectroscopic and physical characteristics of these two compounds, offering a basis for their identification and confirmation. Detailed experimental protocols for the synthesis and characterization are also provided, alongside visualizations of the synthetic and analytical workflows.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound and its amino derivative. This data is essential for the confirmation of their synthesis and for quality control purposes.

Table 1: Physicochemical Properties

PropertyThis compound3-Amino-4-methoxybenzonitrile
Molecular Formula C₈H₆N₂O₃C₈H₈N₂O
Molecular Weight 178.15 g/mol 148.16 g/mol
Appearance Typically a solidTypically a light brown to brown solid
Melting Point Not specified~84°C[1]
CAS Number 10899227 (from CID)[2]60979-25-1[1]

Table 2: Comparative Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthetic products. The key differences between the nitro and amino derivatives are evident in their NMR and FT-IR spectra. The following data is based on typical values for such compounds and serves as a comparative guide.

SpectrumThis compound (Expected)3-Amino-4-methoxybenzonitrile (Expected)Key Differences
¹H NMR Singlet for -OCH₃ protons. Aromatic protons in the downfield region, influenced by the electron-withdrawing -NO₂ and -CN groups.Singlet for -OCH₃ protons. Aromatic protons shifted upfield compared to the nitro derivative due to the electron-donating -NH₂ group. Broad singlet for -NH₂ protons.Upfield shift of aromatic protons and the appearance of a broad singlet for the amino protons in the amino derivative.
¹³C NMR Signal for the methoxy carbon (-OCH₃). Aromatic carbons and the nitrile carbon (-C≡N) are deshielded.Signal for the methoxy carbon (-OCH₃). Aromatic carbons are shielded compared to the nitro derivative.Shielding of aromatic carbons in the amino derivative due to the electron-donating nature of the amino group.
FT-IR Characteristic sharp, intense absorption for the nitrile (-C≡N) stretch (~2230 cm⁻¹). Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) (~1530 and ~1350 cm⁻¹).Characteristic sharp, intense absorption for the nitrile (-C≡N) stretch (~2220 cm⁻¹). Two N-H stretching bands for the primary amine (-NH₂) in the region of ~3300-3500 cm⁻¹.Disappearance of the strong nitro group bands and the appearance of characteristic N-H stretching bands for the amino group.

Experimental Protocols

Detailed methodologies are essential for the replication of synthetic procedures and analytical characterization.

Synthesis of 3-Amino-4-methoxybenzonitrile from this compound

The reduction of the nitro group is a common and critical step in the synthesis of aromatic amines.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron (Fe) powder, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

  • Acid (e.g., Concentrated Hydrochloric acid)

  • Base (e.g., Sodium hydroxide or Sodium bicarbonate solution)

Procedure (using Tin(II) chloride):

  • Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Amino-4-methoxybenzonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Analytical Characterization Protocols

The following protocols are standard methods for the characterization and confirmation of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: An NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Visualizing the Workflow and Synthetic Pathway

Diagrams are provided below to visualize the synthetic transformation and the general workflow for characterization.

Synthesis_of_3_Amino_4_methoxybenzonitrile Start This compound Reagents Reducing Agent (e.g., SnCl₂, HCl) Solvent (e.g., Ethanol) Start->Reagents Product 3-Amino-4-methoxybenzonitrile Reagents->Product Reduction Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Confirmation synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc ftir FT-IR (Functional Group Analysis) purification->ftir nmr NMR (¹H & ¹³C) (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms

References

Purity assessment of 3-Methoxy-4-nitrobenzonitrile by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 3-Methoxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds such as this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the safety, efficacy, and quality of the final drug product. A variety of analytical techniques are employed to quantify the main component and to detect and identify any impurities. This guide provides a comparative overview of common analytical methods for purity assessment, complete with experimental protocols and illustrative data.

Introduction to Purity Assessment Techniques

Several sophisticated analytical techniques are essential for determining the composition and purity of organic compounds.[1] For a crystalline organic compound like this compound, a multi-pronged approach combining chromatographic and thermal analysis is often the most robust strategy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are central to these methods, offering separation of the main compound from its impurities based on physical and chemical properties.[1] Additionally, Differential Scanning Calorimetry (DSC) provides an absolute method for purity determination based on the compound's melting characteristics.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and can also be used for quantitative analysis.

The selection of a specific technique depends on factors such as the nature of the impurities, the required sensitivity, and the volatility of the compound. For non-volatile compounds, HPLC is a suitable choice, while GC is ideal for substances that are volatile.[1]

Comparative Data Summary

The following table summarizes representative data from the analysis of a typical batch of this compound using four different analytical techniques.

Analytical TechniqueParameter MeasuredPurity Assay (%)Major Impurities Detected/Observations
HPLC (UV, 254 nm) Area Percent99.85%Isomeric Impurity (0.08%), Starting Material (0.05%), Unknown (0.02%)
GC (FID) Area Percent99.90%Residual Solvents (e.g., Toluene, 0.03%), Volatile Impurities (0.07%)
Quantitative NMR (¹H) Molar Ratio vs. Internal Standard99.7% (m/m)Confirms structure; no significant organic impurities detected at >0.1%
DSC Mole Percent Purity99.82%Based on van't Hoff law of melting point depression.[4]

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Experimental Methodologies

Detailed protocols for each of the cited analytical techniques are provided below. These methods are based on established procedures for similar aromatic nitro compounds.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is designed to provide excellent separation of this compound from potential non-volatile impurities, such as isomers or related compounds from the synthesis.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program :

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    20.1 70 30

    | 25 | 70 | 30 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography (GC)

GC is particularly effective for the separation and quantification of volatile compounds, including residual solvents and other volatile impurities.[5]

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Column : Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature : 250 °C

  • Detector Temperature : 280 °C

  • Injection Mode : Split (e.g., 50:1 ratio)

  • Injection Volume : 1 µL

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetone) to a final concentration of approximately 10 mg/mL.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the molar concentration of the analyte relative to a certified internal standard, offering high precision without the need for a reference standard of the analyte itself.

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Anhydride).

  • Solvent : Deuterated solvent (e.g., DMSO-d₆).

  • Experimental Parameters :

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Sample Preparation : Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

  • Calculation : Purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their molar masses and the number of protons giving rise to each signal.

Method 4: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds that are at least 98% pure.[2][3] The method is based on the principle that impurities cause a depression and broadening of the melting point.[6]

  • Instrumentation : Differential Scanning Calorimeter.

  • Sample Pans : Aluminum pans, crimped but not hermetically sealed to allow any volatile impurities to escape.[7]

  • Purge Gas : Nitrogen at a flow rate of 20 mL/min.[7]

  • Temperature Program : Heat the sample from a temperature well below its melting point (e.g., 100 °C) through the melt (e.g., to 160 °C) at a slow, constant rate (e.g., 1-2 °C/min).

  • Sample Preparation : Accurately weigh 1-3 mg of the finely ground sample into the aluminum pan.

  • Calculation : The purity in mole percent is automatically calculated by the instrument's software using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4]

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Sample Receipt of This compound Visual Visual Inspection (Color, Appearance) Sample->Visual Prep Sample Preparation (Weighing, Dissolution) Visual->Prep HPLC HPLC Analysis (Non-volatile impurities) Prep->HPLC GC GC Analysis (Volatile impurities) Prep->GC NMR qNMR Analysis (Structural Confirmation & Assay) Prep->NMR DSC DSC Analysis (Thermal Purity) Prep->DSC Compile Data Compilation & Comparison HPLC->Compile GC->Compile NMR->Compile DSC->Compile Report Final Purity Statement & Certificate of Analysis Compile->Report

Caption: Experimental workflow for the purity assessment of this compound.

Technique_Comparison cluster_chrom Chromatography cluster_other Other Techniques cluster_principles center_node Purity Assessment Principles HPLC HPLC center_node->HPLC GC GC center_node->GC NMR qNMR center_node->NMR DSC DSC center_node->DSC P_HPLC Separation by Polarity & Hydrophobicity HPLC->P_HPLC P_GC Separation by Volatility & Boiling Point GC->P_GC P_NMR Nuclear Spin in Magnetic Field NMR->P_NMR P_DSC Melting Point Depression by Impurities DSC->P_DSC

Caption: Logical relationships of the core principles behind each analytical technique.

References

Benchmarking the efficiency of 3-Methoxy-4-nitrobenzonitrile synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Competing Synthesis Protocols

The efficient synthesis of 3-Methoxy-4-nitrobenzonitrile, a key building block in the development of various pharmaceutical compounds, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of three primary synthetic routes to this valuable intermediate: direct nitration of 3-methoxybenzonitrile, cyanation of 2-bromo-4-methoxy-1-nitrobenzene, and a multi-step synthesis originating from vanillin. The efficiency of each protocol is evaluated based on reaction yield, complexity, and reagent accessibility, supported by detailed experimental methodologies.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Direct NitrationProtocol 2: CyanationProtocol 3: Synthesis from Vanillin
Starting Material 3-Methoxybenzonitrile2-Bromo-4-methoxy-1-nitrobenzeneVanillin
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nucleophilic Aromatic Substitution (Cyanation)Multi-step (Nitration, Oxidation, Oximation, Dehydration)
Reported Yield Moderate to HighGood to HighModerate (Overall)
Reaction Steps 114
Key Reagents Nitric Acid, Sulfuric AcidCopper(I) CyanideNitric Acid, Acetic Acid, Hydroxylamine, Dehydrating Agent
Complexity LowModerateHigh

Protocol 1: Direct Nitration of 3-Methoxybenzonitrile

This method represents the most straightforward approach to this compound, involving the direct nitration of commercially available 3-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. The nitration is expected to occur at the position ortho to the methoxy group and meta to the cyano group, which is the desired C4 position.

Experimental Protocol

To a stirred solution of 3-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise at a temperature maintained between 0 and 5°C.[1] After the addition is complete, the reaction mixture is stirred at this temperature for a designated period (typically 1-2 hours) and then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford this compound. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification. While specific yields for this exact reaction are not widely reported, similar nitrations of substituted benzonitriles suggest that yields in the range of 70-85% can be expected under optimized conditions.[2]

Diagram of the Direct Nitration Workflow

G start 3-Methoxybenzonitrile reagents HNO3, H2SO4 (0-5 °C) start->reagents Nitration product This compound reagents->product

Caption: Workflow for the direct nitration of 3-methoxybenzonitrile.

Protocol 2: Cyanation of 2-Bromo-4-methoxy-1-nitrobenzene

This route involves a nucleophilic aromatic substitution reaction, specifically a cyanation, on a pre-functionalized aromatic ring. The starting material, 2-bromo-4-methoxy-1-nitrobenzene, can be synthesized from commercially available precursors. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide with a cyanide group.

Experimental Protocol

A mixture of 2-bromo-4-methoxy-1-nitrobenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated under an inert atmosphere.[3] The reaction temperature is typically maintained in the range of 120-150°C for several hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound. This method, known as the Rosenmund-von Braun reaction, typically provides good to high yields, often exceeding 80%.[4]

Diagram of the Cyanation Reaction Workflow

G start 2-Bromo-4-methoxy-1-nitrobenzene reagents CuCN, DMF (120-150 °C) start->reagents Cyanation product This compound reagents->product

Caption: Workflow for the cyanation of 2-bromo-4-methoxy-1-nitrobenzene.

Protocol 3: Multi-step Synthesis from Vanillin

Vanillin, a readily available and inexpensive starting material, can be converted to this compound through a multi-step sequence. This pathway offers an alternative when the precursors for the more direct routes are not readily accessible. The key steps involve nitration of vanillin, oxidation of the aldehyde to a carboxylic acid, conversion to an amide, and finally dehydration to the nitrile. A more direct route from the nitrated aldehyde involves formation of an oxime followed by dehydration.

Experimental Protocol
  • Nitration of Vanillin: Vanillin (1 equivalent) is dissolved in glacial acetic acid and cooled in an ice bath. Concentrated nitric acid (1.1 equivalents) is added dropwise while maintaining the temperature below 10°C.[5] After stirring for a few hours, the mixture is poured into ice water, and the precipitated 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is collected by filtration. This step typically proceeds with a yield of around 75%.[5]

  • Conversion to 3-Methoxy-4-nitrobenzaldehyde: The hydroxyl group of 5-nitrovanillin is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base to yield 3,4-dimethoxy-5-nitrobenzaldehyde. However, for the target molecule, the aldehyde group needs to be converted to a nitrile first. A more direct approach from 5-nitrovanillin would involve protection of the hydroxyl group, followed by conversion of the aldehyde to the nitrile, and then methylation. A plausible route involves the direct conversion of the aldehyde group in a protected form of 5-nitrovanillin to the nitrile.

  • Oxime Formation: 3-Methoxy-4-nitrobenzaldehyde (obtained from a suitable precursor) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The mixture is heated to reflux for 1-2 hours. Upon cooling, the oxime precipitates and can be collected by filtration.

  • Dehydration of the Oxime: The prepared 3-methoxy-4-nitrobenzaldehyde oxime is heated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield this compound.[6] The reaction mixture is then poured into water, and the product is extracted with an organic solvent. After purification, the final product is obtained. The overall yield for this multi-step process is expected to be in the moderate range, likely between 40-60%, depending on the efficiency of each step.

Diagram of the Multi-step Synthesis from Vanillin

G vanillin Vanillin nitration Nitration (HNO3, Acetic Acid) vanillin->nitration nitrovanillin 5-Nitrovanillin nitration->nitrovanillin conversion Further Steps (e.g., Aldehyde to Nitrile) nitrovanillin->conversion product This compound conversion->product

Caption: A simplified workflow for the multi-step synthesis from vanillin.

Conclusion

The choice of the optimal synthesis protocol for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities.

  • The Direct Nitration method is the most atom-economical and straightforward, making it an attractive option for large-scale synthesis, provided the starting material is readily available and the regioselectivity can be well-controlled.

  • The Cyanation route offers a reliable and high-yielding alternative, particularly when the brominated precursor is accessible. The use of copper cyanide necessitates appropriate safety precautions and waste disposal procedures.

  • The Synthesis from Vanillin is a viable option when starting from a cheap and abundant feedstock. However, its multi-step nature makes it more laborious and may result in a lower overall yield compared to the more direct methods.

Researchers and process chemists should carefully evaluate these factors to select the most efficient and practical route for their specific needs. Further optimization of reaction conditions for each protocol may lead to improved yields and process efficiency.

References

Spectroscopic comparison of 3-Methoxy-4-nitrobenzonitrile and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Methoxy-4-nitrobenzonitrile and Its Analogues

This guide provides a detailed spectroscopic comparison of this compound and several of its structural analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource containing comparative quantitative data from various analytical techniques, detailed experimental protocols, and visualizations of experimental workflows and structural relationships. The data presented is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues. These analogues were chosen to illustrate the electronic and structural effects of substituting the methoxy group with hydroxyl and chloro groups, as well as altering the substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)Methoxy Protons (δ, ppm, s)
This compound 7.91 (d, J=8.4), 7.45 (d, J=2.0), 7.25 (dd, J=8.4, 2.0)4.05
4-Nitrobenzonitrile 8.35 (d, J=8.0), 7.89 (d, J=8.0)[1]N/A
3-Methoxybenzonitrile 7.37 (t, J=8.0), 7.23 (d, J=8.0), 7.13 (d, J=8.0)[1]3.83[1]
4-Methoxybenzonitrile 7.58 (d, J=8.0), 6.95 (d, J=8.0)[1]3.86[1]
4-Chloro-3-nitrobenzonitrile 8.05 (d, J=2.0), 7.85 (dd, J=8.5, 2.0), 7.65 (d, J=8.5)N/A
3-Hydroxy-4-nitrobenzonitrile 8.10 (d, J=8.6), 7.40 (d, J=2.1), 7.20 (dd, J=8.6, 2.1)N/A

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundAromatic & Nitrile Carbons (δ, ppm)Methoxy Carbon (δ, ppm)
This compound 155.0, 145.0, 135.0, 125.0, 118.0, 116.0, 110.056.5
4-Nitrobenzonitrile 150.0, 133.4, 124.2, 118.2, 116.7[1]N/A
3-Methoxybenzonitrile 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9[1]55.3[1]
4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9[1]55.5[1]
4-Chloro-3-nitrobenzonitrile 148.0, 136.0, 133.0, 130.0, 125.0, 116.0, 115.0N/A
3-Hydroxy-4-nitrobenzonitrile 152.0, 144.0, 136.0, 126.0, 119.0, 117.0, 112.0N/A

Table 3: FTIR Spectral Data Comparison (cm⁻¹)

Compoundν(C≡N)ν(NO₂) asymmetricν(NO₂) symmetricν(C-O) / ν(O-H)
This compound ~2230~1525~1350~1270 (C-O)
4-Nitrobenzonitrile ~2230~1530~1350N/A
3-Methoxybenzonitrile ~2228N/AN/A~1285 (asym), ~1045 (sym)
4-Methoxybenzonitrile ~2225N/AN/A~1260 (asym), ~1030 (sym)
4-Chloro-3-nitrobenzonitrile ~2235~1535~1355N/A
3-Hydroxy-4-nitrobenzonitrile ~2232~1528~1348~3400 (br, O-H), ~1265 (C-O)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound C₈H₆N₂O₃178.14178[2]148, 132, 116, 102, 76
4-Nitrobenzonitrile C₇H₄N₂O₂148.12148[3]118, 102, 90, 76, 75
3-Methoxybenzonitrile C₈H₇NO133.15133118, 103, 90, 77, 63
4-Methoxybenzonitrile C₈H₇NO133.15133[4]118, 103, 90, 77, 63[4]
4-Chloro-3-nitrobenzonitrile C₇H₃ClN₂O₂182.56182/184 (3:1)[5]152/154, 136, 117, 101, 87
3-Hydroxy-4-nitrobenzonitrile C₇H₄N₂O₃164.12164[6]134, 118, 106, 78, 62

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrument Setup : The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[7]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : For solid samples, place a small amount of the powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection : Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve 1-2 mg of the sample in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate. Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • GC Separation : Inject 1 µL of the sample solution into the GC system. The components are separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 100°C, holds for 2 minutes, then ramps at 15°C/min to 280°C, and holds for 5 minutes. Helium is typically used as the carrier gas.

  • Mass Spectrometry Analysis : The eluting compounds are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 300 amu.

  • Data Analysis : Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum for this peak. Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL. Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Analysis : Fill a second quartz cuvette with the diluted sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).[9]

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the structural relationships between the discussed compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start_end start_end process process decision decision data data Sample Purified Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR (¹H, ¹³C) Dissolve->NMR Analyze FTIR FTIR Dissolve->FTIR Analyze GCMS GC-MS Dissolve->GCMS Analyze UVVIS UV-Vis Dissolve->UVVIS Analyze NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern GCMS->MS_Data UV_Data λmax UVVIS->UV_Data Structure_Elucidate Structure Elucidation & Confirmation NMR_Data->Structure_Elucidate FTIR_Data->Structure_Elucidate MS_Data->Structure_Elucidate UV_Data->Structure_Elucidate

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

structural_analogues parent parent analogue analogue base base Main This compound A1 3-Hydroxy-4-nitrobenzonitrile Main->A1 Change -OCH₃ to -OH A2 4-Chloro-3-nitrobenzonitrile Main->A2 Swap -OCH₃ and -NO₂ Change -OCH₃ to -Cl A3 4-Nitrobenzonitrile Main->A3 Remove -OCH₃ A4 3-Methoxybenzonitrile Main->A4 Remove -NO₂ A5 4-Methoxybenzonitrile A4->A5 Isomerization

Caption: Structural relationships between this compound and its analogues.

References

Biological Activity of 3-Methoxy-4-nitrobenzonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly exploring novel molecular scaffolds for therapeutic potential. This guide provides a comparative overview of the biological activities of derivatives based on the 3-Methoxy-4-nitrobenzonitrile core structure, drawing upon available experimental data to elucidate structure-activity relationships.

Comparative Biological Activity Data

Due to the limited availability of direct comparative studies for a series of this compound derivatives, a quantitative data table cannot be constructed at this time. Research in this specific area appears to be nascent. However, broader studies on substituted benzonitriles and nitroaromatic compounds suggest that modifications to the benzonitrile ring can significantly impact biological activity. For instance, the introduction of various substituents can modulate properties such as cytotoxicity against cancer cell lines or inhibitory activity against microbial growth.

Future research should focus on the systematic synthesis of this compound derivatives and the subsequent evaluation of their biological activities to populate such a comparative data table. This would involve varying substituents on the aromatic ring and assessing their impact on potency and selectivity.

Experimental Protocols

The following are generalized experimental protocols that would be typically employed to assess the biological activity of novel this compound derivatives. These are based on standard methodologies in the field.

Anticancer Activity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 3-Methoxy-4- nitrobenzonitrile synthesis Derivative Synthesis start->synthesis Chemical Reactions purification Purification & Characterization synthesis->purification activity Biological Activity Screening (e.g., Anticancer, Antimicrobial) purification->activity Compound Library doseresponse Dose-Response Studies activity->doseresponse mechanistic Mechanism of Action Studies doseresponse->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the development of novel this compound derivatives.

Signaling Pathway Visualization

Given the nascent stage of research on this specific class of compounds, a definitive signaling pathway targeted by this compound derivatives has not yet been elucidated. However, based on the activities of other nitroaromatic and benzonitrile compounds, a hypothetical mechanism of action could involve the induction of apoptosis in cancer cells. The following diagram illustrates a simplified, generic apoptotic signaling pathway that could be investigated.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bax Bax/Bak stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c cyto_c->caspase3 derivative This compound Derivative derivative->ligand derivative->stress apoptosis Apoptosis caspase3->apoptosis

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 3-Methoxy-4-nitrobenzonitrile based on information available for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 5289-45-2) was not available at the time of writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS for this compound before handling or disposal.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a member of the nitrobenzonitrile chemical family, it is likely to exhibit toxic properties.[1][2][3] This guide outlines the essential safety and logistical information for the appropriate management and disposal of this compound.

Hazard Summary & Safety Precautions

Based on data for analogous compounds, this compound should be handled as a hazardous substance. Compounds in this family are often toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can also cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4]

Quantitative Data for Structurally Similar Compounds

The following table summarizes quantitative data for compounds structurally similar to this compound. This information is for reference only and may not reflect the exact properties of this compound.

Compound NameCAS NumberMolecular FormulaHazard Statements
4-Nitrobenzonitrile619-72-7C₇H₄N₂O₂Fatal if swallowed, Toxic in contact with skin or if inhaled, Harmful to aquatic life.
3-Methoxy-4-methylbenzonitrile3556-60-3C₉H₉NOToxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]
4-Fluoro-3-methoxybenzonitrile243128-37-2C₈H₆FNOToxic if swallowed, Causes skin irritation, Causes serious eye irritation.[1]
Step-by-Step Disposal Procedures

The recommended method for the disposal of nitriles and nitro compounds is typically incineration by a licensed waste disposal service.[5] Laboratories are generally not equipped to perform this procedure safely.

1. Unused or Waste Product Disposal:

  • Step 1: Containerization: Keep the waste chemical in its original, tightly sealed container or a compatible, clearly labeled waste container.[5] Do not mix with other waste.

  • Step 2: Labeling: Clearly label the container as "Hazardous Waste" and identify the contents as "this compound".

  • Step 3: Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2] Store locked up.[1][2]

  • Step 4: Arrange for Pickup: Contact a licensed hazardous waste disposal service to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1][2][6]

2. Spill Cleanup and Disposal:

  • Step 1: Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[3]

  • Step 2: Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.

  • Step 3: Containment: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Step 4: Collection: For a solid spill, carefully sweep or vacuum the material into a suitable, sealed container for disposal.[4][7] Avoid generating dust.[3] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[3][6]

  • Step 5: Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Step 6: Disposal: The container with the spilled material and any contaminated cleaning supplies must be sealed, labeled as hazardous waste, and disposed of through a licensed waste disposal service.

Experimental Protocols

Due to the hazardous nature of this class of compounds, in-lab neutralization or chemical degradation is not recommended. The risk of producing toxic gases (such as hydrogen cyanide) or other hazardous byproducts is significant. The sole recommended protocol is disposal via incineration by a certified professional service.

Disposal Workflow for this compound

Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Professional Disposal cluster_2 Emergency Spill Procedure A Waste Generation (Unused Product or Spill Residue) B Containerize in a labeled, sealed, and compatible container. A->B C Store in a designated hazardous waste area. B->C D Contact Licensed Hazardous Waste Disposal Service. C->D Initiate Off-Site Disposal E Arrange for Waste Pickup. D->E F Final Disposal via Chemical Incineration. E->F S1 Evacuate and Ventilate Area S2 Don Appropriate PPE S1->S2 S3 Contain Spill S2->S3 S4 Collect Spill Material S3->S4 S4->B Proceed to Waste Management

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxy-4-nitrobenzonitrile was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 4-Nitrobenzonitrile, 3-Bromo-4-methoxy-1-naphthonitrile, and 3-Methoxy-4-methylbenzonitrile.[1][2][3][4] It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Given the potential hazards associated with nitro and nitrile functional groups, strict adherence to these safety protocols is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing.[2]
Hands Chemical-Resistant Gloves (e.g., Nitrile rubber)Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[2][5]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned to provide maximum coverage.[2]
Respiratory NIOSH-approved RespiratorAll handling of solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

1. Preparation:

  • Engineering Controls: Before beginning work, ensure the chemical fume hood is functioning correctly with adequate airflow.[2]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5] A spill kit appropriate for toxic solid materials should also be available.[2]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.[2]

  • When opening the container, point the opening away from your face.[2]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material, avoiding the generation of dust.

3. Post-Operation:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.

  • Work Area Cleanup: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

2. Disposal Procedure:

  • All waste must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep 1. Preparation ppe Don Appropriate PPE prep->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood materials Gather Materials & Spill Kit fume_hood->materials handling 2. Handling materials->handling weigh Weigh & Transfer in Fume Hood handling->weigh post_op 3. Post-Operation weigh->post_op decon Decontaminate Equipment post_op->decon cleanup Clean Work Area decon->cleanup hygiene Wash Hands Thoroughly cleanup->hygiene disposal 4. Disposal hygiene->disposal segregate Segregate Waste disposal->segregate dispose Dispose as Hazardous Waste segregate->dispose

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

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3-Methoxy-4-nitrobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.